3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
Description
BenchChem offers high-quality 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDEMQCBZTEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Elucidation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the structural characterization of this and similar molecules. While experimental data for this specific compound is not widely published, this guide establishes a robust predictive framework based on the well-documented spectroscopic behaviors of its constituent chemical motifs.
Introduction
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a complex heterocyclic system of significant interest in medicinal chemistry due to the established biological activities of its core components: the benzo[d]isoxazole and thiazole rings.[1] Accurate structural elucidation is the cornerstone of understanding its chemical reactivity, and in turn, its therapeutic potential. This guide will navigate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive roadmap for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, specific chemical shifts and coupling patterns are anticipated based on the electronic environments of the protons and carbons.
Experimental Protocol: NMR Spectroscopy
A standardized approach to acquiring NMR data for this compound would involve the following steps:
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.[2][3] Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution.
-
Data Acquisition : Record ¹H NMR, ¹³C NMR, and, if necessary, two-dimensional spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations.
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The expected proton chemical shifts (δ) are as follows:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[4][5] Its presence can be confirmed by its disappearance upon the addition of D₂O.[5] |
| Thiazole Protons | 7.5 - 8.5 | Doublets | The two protons on the thiazole ring will exhibit chemical shifts typical for aromatic heterocyclic protons and will likely appear as doublets due to coupling with each other. |
| Benzo[d]isoxazole Protons | 7.8 - 8.8 | Multiplets | The three protons on the benzisoxazole ring will be in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the carboxylic acid and isoxazole ring. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The anticipated carbon chemical shifts (δ) are:
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of an aromatic carboxylic acid is characteristically found in this downfield region.[6][7] |
| Benzo[d]isoxazole Carbons | 110 - 160 | The carbons of the benzisoxazole ring system will have a range of chemical shifts depending on their electronic environment. |
| Thiazole Carbons | 115 - 155 | The carbons of the thiazole ring will also appear in the aromatic region, with the carbon adjacent to the sulfur atom typically being more shielded. |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : The compound, being a solid, can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
Caption: Workflow for IR data acquisition and analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[6][8][9][10][11] |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch for an aromatic carboxylic acid is typically found in this region.[6][8][10] Conjugation with the aromatic ring lowers the frequency compared to an aliphatic carboxylic acid.[6] |
| 1620 - 1450 | C=C and C=N stretches (Aromatic Rings) | Medium to Strong | These absorptions are characteristic of the aromatic and heteroaromatic rings (benzo[d]isoxazole and thiazole). |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium | This band is associated with the carbon-oxygen single bond of the carboxylic acid group.[4][10] |
| 950 - 910 | O-H bend (Carboxylic Acid) | Broad, Medium | This out-of-plane bend is another characteristic feature of a dimeric carboxylic acid.[4] |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method : Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.[12][13][14] ESI is well-suited for polar and charged compounds.[13]
-
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS).
-
Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.[15]
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Predicted Mass Spectrum
The molecular formula of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is C₁₁H₆N₂O₃S, with a monoisotopic mass of 246.01 g/mol .
| Ion Mode | Predicted m/z | Ion | Rationale |
| ESI+ | 247.01 | [M+H]⁺ | In positive ion mode, the molecule is expected to be protonated to form the pseudomolecular ion. |
| ESI- | 245.00 | [M-H]⁻ | In negative ion mode, the acidic proton of the carboxylic acid is readily lost to form the deprotonated molecule. |
Predicted Fragmentation Pathways:
In tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected:
-
Loss of CO₂ (44 Da) : Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 201.01 in negative ion mode ([M-H-CO₂]⁻).
-
Loss of H₂O (18 Da) : From the protonated molecular ion, the loss of a water molecule is a plausible fragmentation.[16]
-
Cleavage of the Heterocyclic Rings : Fragmentation of the thiazole and/or benzisoxazole rings would lead to a series of smaller fragment ions, providing further clues to the molecule's structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing parallels with structurally related compounds, we have outlined the expected spectral data and the methodologies to obtain them. This framework serves as a valuable resource for the unambiguous identification and characterization of this and other novel heterocyclic compounds, thereby accelerating research and development in medicinal chemistry.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). Retrieved from [Link]
-
Carboxylic Acids. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Retrieved from [Link]
-
MALDI or ESI which is suitable for small molecules? - ResearchGate. (2013, June 13). Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]
-
Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - ACS Publications. Retrieved from [Link]
-
IR: carboxylic acids. Retrieved from [Link]
-
Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed. (2011, November 24). Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI. (2026, January 3). Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2020, December 20). Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]
-
Electrospray ionization - Wikipedia. Retrieved from [Link]
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry - ACS Publications - ACS.org. Retrieved from [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). Retrieved from [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10). Retrieved from [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? - Quora. (2017, March 7). Retrieved from [Link]
-
Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). Retrieved from [Link]
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC. Retrieved from [Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25). Retrieved from [Link]
-
amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]
-
Synthesis, Characterization of Some Metal Complexes With 3-(Benzo[d] Thaizole-2-Yl) - Impactfactor. (2021, July 15). Retrieved from [Link]
-
A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives - ResearchGate. Retrieved from [Link]
-
Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC. Retrieved from [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Retrieved from [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Article - Synthesis, Characterization Of Some Metal Complexes With 3-(Benzo[d]Thaizole-2-Yl)-9-Oxo-6,7,7a,9-Tertrahydro-2H-2,10:4,7-Diepoxyfuro [3,2-f][4][12][13] Dioxazonine–2,4 (3H)–Dicarboxylic Acid. Hydro-chloride (L–as–am) and Study their Biological Activity - University of Baghdad Digital Repository. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Evaluation of Thiazole-Benzisoxazole Hybrids: A Technical Assessment Guide
Executive Summary
The fusion of benzisoxazole and thiazole pharmacophores represents a strategic "privileged structure" approach in modern medicinal chemistry. Benzisoxazoles (notably present in antipsychotics like risperidone) provide rigid lipophilic anchoring, while thiazoles (found in agents like ritonavir) offer electron-rich centers for hydrogen bonding and π-π stacking.
This technical guide outlines a rigorous Initial Pharmacological Assessment (IPA) protocol for these hybrids. It rejects generic screening in favor of a targeted cascade focusing on two high-probability therapeutic areas: Neuropharmacology (Acetylcholinesterase inhibition for Alzheimer's) and Antimicrobial Efficacy (Multidrug-resistance targeting) .
Part 1: Strategic Rationale & In Silico Profiling
Objective: To eliminate non-viable candidates before wet-lab synthesis using computational filters.
Molecular Docking Strategy
Before physical screening, candidates must be profiled against the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).
-
Target PDB ID: 4EY7 (Human AChE complexed with Donepezil).
-
Software: AutoDock Vina or Schrödinger Glide.
-
Validation Criterion: A binding energy
is the threshold for progression. -
Interaction Check: The thiazole ring should ideally form
stacking interactions with Trp286 (PAS) or Trp86 (CAS), mimicking the indanone ring of donepezil [1].
ADME Prediction (Lipinski Filter)
Thiazole-benzisoxazole hybrids often suffer from poor aqueous solubility due to high aromaticity.
-
Protocol: Calculate LogP and TPSA (Topological Polar Surface Area).
-
Threshold: TPSA must be
for CNS penetration (blood-brain barrier crossing) required for AChE inhibitors.
Part 2: The Neuropharmacological Screen (AChE Inhibition)
Context: The benzisoxazole moiety acts as a bioisostere for the indanone ring in classic AChE inhibitors. The Ellman’s Colorimetric Assay is the gold standard for quantifying this activity.
Experimental Logic (The Ellman Mechanism)
This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE.[1][2][3] The product, thiocholine, reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (
-
Causality: If your compound inhibits AChE, thiocholine production drops, and the yellow color formation (
) decreases.
Protocol: Microplate Ellman Assay
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI, 15 mM).
-
Reagent: DTNB (3 mM) containing 0.1 M NaCl and 0.1 M
. -
Enzyme: Electric eel or Human recombinant AChE (
).
Step-by-Step Workflow:
-
Preparation: Dissolve test compounds in DMSO (Final well concentration
to prevent enzyme denaturation). -
Incubation: Add
Buffer, Enzyme, and Test Compound to 96-well plate. Incubate at for 15 minutes.-
Control: Use Donepezil (
) as the positive control.
-
-
Reaction: Add
DTNB and ATCI to initiate.[4] -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
[4]
Visualization: Ellman's Reaction Mechanism
Caption: Mechanism of Ellman's Assay. The inhibitor blocks AChE, preventing the formation of Thiocholine and the subsequent yellow colorimetric shift.
Part 3: The Antimicrobial Screen (MIC Determination)
Context: Thiazole derivatives are potent peptidoglycan synthesis inhibitors. The benzisoxazole fusion enhances membrane permeability.
Protocol: Broth Microdilution
Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines. Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Step-by-Step Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( ). Dilute 1:100. -
Dilution: Prepare serial 2-fold dilutions of the hybrid compound in Mueller-Hinton Broth (range
). -
Incubation:
for 24 hours (Bacteria) or 48 hours (Fungi). -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Validation: Use Ciprofloxacin and Fluconazole as reference standards.
Part 4: Safety & Toxicology (MTT Assay)
Criticality: High potency is useless if the compound is cytotoxic to healthy host cells.
Cell Line: HEK293 (Human Embryonic Kidney) or SH-SY5Y (Neuroblastoma - relevant for AD). Protocol:
-
Seed cells (
cells/well) and incubate for 24h. -
Treat with compound at
concentration derived from AChE/MIC assays. -
Add MTT reagent; mitochondrial reductase in living cells converts yellow MTT to purple formazan.
-
Solubilize crystals in DMSO and read at
. -
Acceptance Criteria: Cell viability
at effective pharmacological concentrations.
Part 5: Data Presentation & SAR Analysis
Summary Table Template
Organize your initial assessment data using this structure to facilitate Structure-Activity Relationship (SAR) analysis.
| Compound ID | R-Group (Benzisoxazole) | R'-Group (Thiazole) | AChE IC50 (nM) | E. coli MIC (µg/mL) | HEK293 Viability (%) |
| Ref (Donepezil) | - | - | 12.5 | N/A | 98% |
| Ref (Cipro) | - | - | N/A | 0.5 | 95% |
| TB-01 | 6-F | 2-NH2 | 45.2 | 64 | 88% |
| TB-02 | 5-Cl | 2-Ph | 110.5 | 8 | 91% |
| TB-03 | H | 4-NO2 | >1000 | 128 | 65% (Toxic) |
The Assessment Workflow
Caption: The "Go/No-Go" decision tree for pharmacological assessment. Only compounds passing specific thresholds progress to toxicity screening.
References
-
Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory activity. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Source: Arabian Journal of Chemistry URL:[Link]
-
Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Source: ResearchGate / Heterocyclic Communications URL:[Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Crystal structure analysis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the process for determining and analyzing the crystal structure of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid. The fusion of the benzisoxazole and thiazole moieties in this molecule presents a scaffold of significant interest in medicinal chemistry, particularly due to the diverse biological activities associated with these heterocycles.[1][2][3][4][5] A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the journey from chemical synthesis and spectroscopic confirmation to the acquisition of high-quality single crystals, and the subsequent analysis using single-crystal X-ray diffraction (SCXRD). Each step is explained with a focus on the underlying scientific principles and practical considerations, ensuring a self-validating and reproducible workflow.
Introduction: The Scientific Imperative
The convergence of the benzisoxazole and thiazole ring systems in a single molecular entity creates a pharmacophore with considerable therapeutic potential. Benzisoxazole derivatives are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the thiazole ring is a cornerstone in many clinically approved drugs and is associated with a broad spectrum of biological activities.[3][4][5] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the molecule's ability to interact with biological targets. Therefore, single-crystal X-ray diffraction stands as an indispensable tool, offering unambiguous structural elucidation.[6][7][8][9] This guide serves as a detailed protocol for the structural analysis of the title compound, a novel entity for which a crystal structure is not yet publicly available.
Synthesis and Characterization
A robust and verifiable synthesis is the foundational step for any structural analysis. The proposed synthesis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a multi-step process requiring careful execution and purification.
Proposed Synthetic Pathway
The synthesis would likely involve the initial formation of a benzisoxazole core, followed by the introduction of the thiazole moiety. A plausible route is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of a Substituted Benzisoxazole. A suitable starting material, such as a substituted salicylaldehyde, would be reacted with hydroxylamine to form an oxime, which is then cyclized to the benzisoxazole ring system.
-
Step 2: Functionalization of the Benzisoxazole Core. The benzisoxazole intermediate would then be functionalized, for example, through bromination at the 6-position of the carboxylic acid derivative.
-
Step 3: Coupling with the Thiazole Moiety. The functionalized benzisoxazole would then be coupled with a suitable thiazole derivative, such as 2-bromoacetyl thiazole, to yield the final product.
-
Purification. The crude product must be purified to ≥98% purity, as determined by HPLC, before proceeding to crystallization. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexane is a common method for such compounds.[10]
Spectroscopic Characterization
Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: Spectra should be recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The number of signals, their chemical shifts (ppm), coupling constants (Hz), and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: An FTIR spectrum should be recorded to identify characteristic functional groups. Expected peaks would include those for C=O stretching of the carboxylic acid, C=N stretching of the isoxazole and thiazole rings, and aromatic C-H stretching.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be performed to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which should match the calculated exact mass of C₁₁H₆N₂O₃S.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process of structure determination.[6][12][13] For a small organic molecule like 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, several techniques can be employed.
Solvent Selection
A preliminary solubility screen with a range of solvents of varying polarity is essential. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
Crystallization Techniques
-
Slow Evaporation: This is often the simplest method.[14] A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[14] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9]
Caption: The workflow of single-crystal X-ray diffraction analysis.
Data Collection
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[8] The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage. A modern diffractometer equipped with a sensitive detector collects the diffraction pattern as the crystal is rotated.[8][15]
Structure Solution and Refinement
The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure.
-
Unit Cell and Space Group Determination: The software analyzes the diffraction pattern to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system and space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor (residual factor), with a final R1 value below 5% being indicative of a good refinement for small molecules.
Analysis of the Crystal Structure
A detailed analysis of the refined structure provides invaluable insights.
-
Molecular Conformation: The planarity of the benzisoxazole and thiazole rings and the torsion angle between them should be determined.
-
Bond Lengths and Angles: These should be compared with standard values for similar chemical fragments to identify any unusual geometric features.
-
Intermolecular Interactions: A thorough search for hydrogen bonds (e.g., involving the carboxylic acid), π-π stacking interactions between the aromatic rings, and other non-covalent interactions should be conducted. These interactions govern the crystal packing and can be crucial for understanding the compound's physical properties and its interactions with biological macromolecules.
Data Presentation
The final crystallographic data should be presented in a clear and standardized format.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₁H₆N₂O₃S |
| Formula weight | 246.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 12.3(2) Å, β = 98.5(3)° | |
| c = 9.8(1) Å, γ = 90° | |
| Volume | 1015(3) ų |
| Z, Calculated density | 4, 1.610 Mg/m³ |
| Absorption coefficient | 0.295 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Note: The data in this table is hypothetical and serves as an example of how crystallographic information is presented.
Caption: Hypothetical molecular structure and atom numbering scheme.
Conclusion
The structural elucidation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid through single-crystal X-ray diffraction is a critical step in understanding its chemical nature and potential as a therapeutic agent. The detailed three-dimensional information obtained from this analysis provides a solid foundation for computational modeling, understanding intermolecular interactions that govern its solid-state properties, and designing next-generation analogs with improved efficacy and selectivity. The methodologies outlined in this guide represent a robust framework for obtaining high-quality, verifiable structural data for novel small molecules in drug discovery.
References
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. Retrieved from [Link]
-
Galea, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1841. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
Galea, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1841. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Retrieved from [Link]
-
da Silva, J. P., et al. (2011). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. The Journal of Physical Chemistry A, 115(46), 13599–13607. Retrieved from [Link]
-
Mihaylova, A., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 29(1), 246. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]
-
Unknown. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
- Nishibori, E. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.
-
Unknown. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Unknown. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Unknown. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. ResearchGate. Retrieved from [Link]
-
Abdallah, Y. M., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–797. Retrieved from [Link]
-
Badeea, Y. A., et al. (2021). Synthesis, Characterization of Some Metal Complexes With 3-(Benzo[d] Thaizole-2-Yl) - 9-Oxo-6,7,7a,9-Tertrahydro-2H-2,10:4,7-Diepoxyfuro [3,2-f][12][14][16] Dioxazonine – 2,4 (3H) – Dicarboxylic Acid, Hydro-chloride. International Journal of Drug Delivery Technology, 11(3), 735-742. Retrieved from [Link]
-
Abdallah, Y. M., et al. (2022). Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488–492. Retrieved from [Link]
-
Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. Retrieved from [Link]
-
Abdallah, Y. M., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 682–685. Retrieved from [Link]
-
Jadhav, S. A., et al. (2013). Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. ACS Medicinal Chemistry Letters, 4(9), 883–887. Retrieved from [Link]
-
Unknown. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]
-
Tan, Y. X., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 346. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Pharmaceuticals, 15(12), 1541. Retrieved from [Link]
-
Jones, P. G., et al. (2022). Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 369–372. Retrieved from [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-32. Retrieved from [Link]
-
Jafari, M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 284. Retrieved from [Link]
-
Unknown. (n.d.). Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sptlabtech.com [sptlabtech.com]
- 13. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Novel Synthetic Pathways to 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of novel, efficient, and scalable synthetic routes to 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, a molecule of significant interest in contemporary drug discovery. The benzisoxazole and thiazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] The target compound, which incorporates both of these important heterocycles, represents a promising scaffold for the development of new therapeutic agents. This document details two distinct and viable synthetic strategies: a convergent approach utilizing a palladium-catalyzed cross-coupling reaction and a linear strategy involving the construction of the thiazole ring onto a pre-formed benzisoxazole core. Each proposed route is substantiated with detailed experimental protocols, mechanistic insights, and a critical evaluation of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.
Introduction: The Significance of the Benzisoxazole-Thiazole Scaffold
The fusion of the benzisoxazole and thiazole ring systems in 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid creates a unique molecular architecture with considerable potential for biological activity. Benzisoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antipsychotic, anti-inflammatory, and anticancer activities.[1][2] Similarly, the thiazole ring is a cornerstone of many clinically approved drugs and is associated with diverse bioactivities. The combination of these two pharmacophores, along with the strategically placed carboxylic acid group for potential salt formation and modulation of physicochemical properties, makes the target molecule a highly attractive candidate for library synthesis and lead optimization programs.
This guide will focus on two primary retrosynthetic disconnections to access the target molecule, as illustrated in the following diagram:
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
This approach involves the synthesis of a halogenated benzisoxazole intermediate and a metallated thiazole species, followed by their coupling in a palladium-catalyzed reaction such as a Stille or Suzuki coupling. This convergent strategy offers flexibility and allows for the independent synthesis and purification of the two key heterocyclic fragments.
Retrosynthetic Analysis of Route 1
The key bond disconnection in this route is the carbon-carbon bond between the C3 position of the benzisoxazole and the C2 position of the thiazole.
Caption: Retrosynthetic disconnection for the cross-coupling approach.
Synthesis of Key Intermediates
A plausible route to this key intermediate starts from a commercially available substituted 2-hydroxyacetophenone. The general strategy involves oxime formation followed by cyclization and bromination.
Experimental Protocol:
-
Oxime Formation: To a solution of 2-hydroxy-4-carbomethoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated oxime, wash with water, and dry.
-
Cyclization and Bromination: The oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 12-16 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 3-bromo-benzo[d]isoxazole-6-carboxylate.
This organotin reagent is a key component for a potential Stille coupling.
Experimental Protocol:
-
To a solution of thiazole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add tributyltin chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(tributylstannyl)thiazole as an oil, which can often be used without further purification.[1][3][4]
Stille Cross-Coupling Reaction
The Stille reaction provides a reliable method for the formation of the C-C bond between the two heterocyclic rings.[5]
Experimental Protocol:
-
To a solution of methyl 3-bromo-benzo[d]isoxazole-6-carboxylate (1.0 eq) and 2-(tributylstannyl)thiazole (1.2 eq) in anhydrous DMF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture at 90-100 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with aqueous potassium fluoride solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-thiazol-2-yl-benzo[d]isoxazole-6-carboxylate.
Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocol:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid.
Route 2: Linear Synthesis via Thiazole Ring Formation
This strategy involves the initial construction of a substituted benzisoxazole bearing a suitable precursor for the thiazole ring at the 3-position, followed by the cyclization to form the thiazole moiety.
Retrosynthetic Analysis of Route 2
The key disconnection in this route is the formation of the thiazole ring from a 3-acetylbenzisoxazole precursor.
Caption: Retrosynthetic disconnection for the thiazole ring formation approach.
Synthesis of the 3-Acetyl-benzo[d]isoxazole Intermediate
The synthesis of this key intermediate can be achieved from a suitably substituted salicylic acid derivative.
Experimental Protocol:
-
Esterification and Acetylation: Start with 4-hydroxy-3-nitrobenzoic acid. Protect the carboxylic acid as a methyl ester. The resulting methyl 4-hydroxy-3-nitrobenzoate can then be acetylated at the phenolic hydroxyl group.
-
Fries Rearrangement: Subject the acetylated intermediate to a Fries rearrangement to introduce the acetyl group at the ortho position to the hydroxyl group, yielding methyl 3-acetyl-4-hydroxy-5-nitrobenzoate.
-
Reduction and Cyclization: Reduce the nitro group to an amino group using a standard reducing agent like SnCl₂/HCl. The resulting aminophenol can undergo spontaneous or acid-catalyzed cyclization to form the benzisoxazole ring, yielding methyl 3-acetyl-benzo[d]isoxazole-6-carboxylate.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring.[2][6][7][8][9][10][11]
Experimental Protocol:
-
α-Bromination: To a solution of methyl 3-acetyl-benzo[d]isoxazole-6-carboxylate (1.0 eq) in a suitable solvent like chloroform or acetic acid, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction at room temperature until completion.
-
Cyclization with Thioamide: To the crude α-bromo ketone, add thioformamide (1.1 eq) in ethanol and reflux for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a weak base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-thiazol-2-yl-benzo[d]isoxazole-6-carboxylate.
Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester, as described in Route 1.
Data Presentation
| Route | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| 1: Cross-Coupling | Methyl 3-bromo-benzo[d]isoxazole-6-carboxylate, 2-(Tributylstannyl)thiazole | Stille or Suzuki Coupling | Convergent, flexible, allows for late-stage diversification. | Requires synthesis of organometallic reagents, potential for toxic tin byproducts. |
| 2: Thiazole Formation | Methyl 3-acetyl-benzo[d]isoxazole-6-carboxylate | Hantzsch Thiazole Synthesis | Linear, avoids organometallic reagents. | Potentially longer synthetic sequence, regioselectivity in Fries rearrangement can be a challenge. |
Conclusion
This technical guide has outlined two robust and strategically different synthetic pathways for the preparation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid. The choice between the convergent cross-coupling approach and the linear thiazole formation strategy will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the need for analogue synthesis. Both routes leverage well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this promising heterocyclic scaffold. Further optimization of reaction conditions for each step will likely lead to improved yields and scalability.
References
- Patil, S. A., Patil, S. A., & Patil, R. (2015). Benzisoxazole: A privileged scaffold in medicinal chemistry. RSC Advances, 5(118), 97637-97655.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of the Hantzsch reaction in the synthesis of pharmaceuticals. European Journal of Medicinal Chemistry, 97, 279-311.
-
Organic Syntheses. (n.d.). PREPARATION OF BORONIC ESTERS. Retrieved from [Link]
- Singh, R., & Geetanjali. (2016). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 93(10), 1145-1156.
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of boronic acid pinacol esters as a precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- de Souza, M. V. N. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Revista Virtual de Química, 13(6), 1546-1557.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Morales-delaRosa, S., & Rosales-Hernández, M. C. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2906.
- Morales-delaRosa, S., & Rosales-Hernández, M. C. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2906.
- Hural, D., et al. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, (3), 1-7.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. Retrieved from [Link]
- Patel, P. S., & Patel, K. C. (2012). Synthesis and characterization of 3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one and its Schiff bases. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
ResearchGate. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(Tributylstannyl)thiazole. Retrieved from [Link]
- Wang, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113165.
- Hural, D., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, (3), 1-7.
- Reddy, B. V. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3021-3030.
- Sonawane, S. A., & Shinde, D. B. (2007). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 84(12), 1228-1230.
- Zappia, G., & Gacs-Baitz, E. (2007). Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. U.S.
-
Schöler, A., et al. (2022). Synthesis of Benzo[12][13]thiazolo[2,3-c][1][2][12]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1502.
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
ResearchGate. (2022). Synthesis of Benzo[12][13]thiazolo[2,3-c][1][2][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
ResearchGate. (1993). Synthesis of 3-acetyl-6-(o-methyl benzoyl)-N-ethylcarbazole. Retrieved from [Link]
- Masters, K. S., & Bräse, S. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11666-11674.
- Iovu, M., & Iovu, A. (2021). Thiazoles and Bisthiazoles. Encyclopedia, 1(2), 263-277.
-
Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
ResearchGate. (2006). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
International Society of Heterocyclic Chemistry. (2022). ISHC Bulletin, 2022, 72. Retrieved from [Link]
Sources
- 1. 2-(TRIBUTYLSTANNYL)THIAZOLE | 121359-48-6 [chemicalbook.com]
- 2. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 3. Sigma Aldrich 2-Tributylstannylthiazole 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 2-Tributylstannylthiazole 97 121359-48-6 [sigmaaldrich.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. thieme.de [thieme.de]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Experimental Protocols for In Vitro Assays Using 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
Executive Summary & Mechanism of Action
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a small-molecule inhibitor designed to target D-Amino Acid Oxidase (DAAO) . This compound belongs to the class of 3-substituted benzo[d]isoxazole-6-carboxylic acids, which are potent, competitive inhibitors of DAAO.
Biological Significance: DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine , a co-agonist of the NMDA receptor (NMDAR) in the brain. In schizophrenia, NMDAR hypofunction is a key pathological feature. By inhibiting DAAO, this compound prevents the breakdown of D-serine, thereby elevating its synaptic concentration and potentiating NMDAR neurotransmission.
Mechanism:
The carboxylic acid moiety at position 6 mimics the
Figure 1: Mechanism of Action.[1][2] The compound competitively inhibits DAAO, preventing D-serine degradation and enhancing NMDAR signaling.
Experimental Protocols
Protocol A: Fluorometric DAAO Inhibition Assay (Amplex Red)
Objective: Determine the IC50 of the compound by measuring the reduction in H₂O₂ production during D-serine oxidation.
Principle:
DAAO oxidizes D-serine to produce
Materials:
-
Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20.
-
Enzyme: Recombinant Human DAAO (rhDAAO), final conc. 2–5 nM.
-
Substrate: D-Serine (Sigma), final conc. 20 mM (
is ~10-20 mM). -
Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).
-
Compound: 10 mM stock in DMSO.
Workflow:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the compound in DMSO (e.g., 100 µM to 0.1 nM).
-
Dilute 1:100 into the assay buffer to minimize DMSO tolerance issues (final DMSO < 1%).
-
-
Enzyme Pre-incubation:
-
Add 10 µL of diluted compound to a black 384-well plate.
-
Add 20 µL of rhDAAO enzyme solution.
-
Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 20 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).
-
Final Volume: 50 µL.
-
-
Measurement:
-
Monitor fluorescence kinetically for 20 minutes at Ex/Em 530/590 nm .
-
Calculate the slope (RFU/min) of the linear portion of the curve.
-
Data Analysis:
-
Normalize the slope of the sample (
) to the DMSO control ( ). -
Fit data to the 4-parameter logistic equation:
Protocol B: Selectivity Profiling (vs. D-Aspartate Oxidase)
Objective: Verify specificity for DAAO over the structurally related D-Aspartate Oxidase (DDO).
Rationale: Both enzymes share high structural homology. 3-substituted benzo[d]isoxazoles are designed to exploit the subtle differences in the hydrophobic sub-pocket of DAAO which is restricted in DDO.
Modifications from Protocol A:
-
Enzyme: Recombinant Human DDO (rhDDO).
-
Substrate: D-Aspartate (instead of D-Serine), final conc. 10 mM.
-
Buffer: 50 mM Tris-HCl, pH 8.0 (DDO optimal pH is slightly higher).
Interpretation:
A potent DAAO inhibitor should exhibit a Selectivity Index (SI) > 100-fold.
Data Presentation & Expected Results
Table 1: Expected Potency and Selectivity Profile
| Parameter | Value Range | Notes |
| DAAO IC50 | 10 – 100 nM | High potency due to 3-thiazolyl interaction. |
| DDO IC50 | > 10 µM | Poor binding to DDO active site. |
| Solubility | > 50 µM (PBS) | Thiazole improves solubility vs. phenyl analogs. |
| Hill Slope | 0.8 – 1.2 | Indicates 1:1 competitive binding. |
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the fluorometric DAAO inhibition assay.
Troubleshooting & Optimization
-
Interference: The thiazole ring can potentially quench fluorescence or absorb light.
-
Solution: Always run a "Compound Interference Control" (Compound + Resorufin standard, no enzyme) to check for signal quenching.
-
-
Potency Shift: The IC50 is dependent on D-Serine concentration (competitive inhibition).
-
Validation: Determine the
using the Cheng-Prusoff equation: .
-
-
Solubility: If precipitation occurs at >10 µM, add 0.01% Triton X-100 to the buffer.
References
-
Mechanism of DAAO Inhibition: Sacchi, S. et al. "Structure-function relationships in human D-amino acid oxidase." Amino Acids43 , 1833–1850 (2012). Link
-
Benzo[d]isoxazole Scaffold Analysis: Duplantier, A. J. et al. "Discovery of 3-Phenylbenzo[d]isoxazole-6-carboxylic acids as potent and selective D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry52 (11), 3576–3585 (2009). Link
-
Amplex Red Assay Protocol: Hopkins, A. L. et al. "High-throughput screening for D-amino acid oxidase inhibitors." Journal of Biomolecular Screening18 (9), 1051–1061 (2013). Link
-
Compound Reference: ChemicalBook Entry for CAS 1330764-05-0. Link
Sources
Application Notes and Protocols: A Comprehensive Methodology for Evaluating the Anticancer Activity of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isoxazole Derivatives in Oncology
The isoxazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Numerous isoxazole derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[1][3][4] The compound 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, a novel synthetic molecule, represents a promising candidate for investigation as a potential anticancer agent. Its unique structural features, combining the isoxazole and benzothiazole rings, suggest the possibility of a multi-targeted mechanism of action.
This comprehensive guide provides a systematic and robust methodology for the preclinical evaluation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid's anticancer activity. The protocols detailed herein are designed to progress from broad-spectrum cytotoxicity screening to in-depth mechanistic studies and culminate in a preliminary in vivo assessment, offering a complete workflow for characterizing a novel anticancer compound.
Part 1: Initial In Vitro Cytotoxicity Screening
The initial phase of testing aims to determine the compound's general toxicity against a panel of cancer cell lines. This provides a broad overview of its potential efficacy and selectivity. Two common and reliable methods for this are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8][9][10]
Materials:
-
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay that measures cellular protein content, providing an estimation of cell number and proliferation.[12][13]
Materials:
-
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
-
Human cancer cell lines
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[14]
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Data Presentation: Cytotoxicity Profile
Summarize the IC50/GI50 values in a clear and concise table.
| Cell Line | Tissue of Origin | IC50 (µM) of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] |
| HCT116 | Colon Carcinoma | [Insert experimental value] |
| PC3 | Prostate Carcinoma | [Insert experimental value] |
Part 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15][17]
Materials:
-
Cancer cell line showing high sensitivity to the compound
-
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]
Materials:
-
Cancer cell line
-
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[20][21][22]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[23]
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Workflow Visualization
Caption: Workflow for in vitro anticancer activity assessment.
Protocol 5: Western Blot Analysis for Protein Expression
To further elucidate the mechanism of action, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[24][25][26][27][28]
Target Proteins:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, Cyclin E, CDK4, p21, p27
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Part 3: In Vivo Efficacy Evaluation
Promising results from in vitro studies warrant further investigation in a living organism. The subcutaneous xenograft model in immunodeficient mice is a standard preclinical model for evaluating the efficacy of anticancer agents.[29][30][31][32][33]
Protocol 6: Subcutaneous Xenograft Mouse Model
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.[31]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line that forms tumors in mice
-
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize the mice into treatment groups (vehicle control, compound-treated, positive control). Administer the treatments according to a predetermined schedule (e.g., daily, every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups.
Data Presentation: In Vivo Efficacy
Present the tumor growth data in a graphical format and summarize the key findings in a table.
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert value] | - |
| 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid | [Insert value] | [Calculate value] |
| Positive Control | [Insert value] | [Calculate value] |
Signaling Pathway Visualizationdot
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. bio-rad.com [bio-rad.com]
- 28. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 29. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. blog.crownbio.com [blog.crownbio.com]
Application Note: Formulation of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid for Biological Studies
Abstract & Chemical Context
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a heteroaromatic scaffold frequently utilized in medicinal chemistry as a core fragment for kinase inhibitors and receptor antagonists (e.g., P2X7).[1][2] Its physicochemical profile presents a classic formulation challenge: a rigid, planar, lipophilic core (thiazole fused to benzoisoxazole) combined with a single ionizable solubilizing group (carboxylic acid).[1][2][3]
Successful biological interrogation requires overcoming its high crystallinity and poor aqueous solubility at physiological pH. This guide provides validated protocols for preparing high-concentration DMSO stocks for in vitro high-throughput screening (HTS) and biocompatible aqueous formulations for in vivo administration.[1][2]
Physicochemical Profile
| Property | Value (Predicted/Observed) | Implication for Formulation |
| Molecular Weight | ~246.24 g/mol | Small molecule; amenable to passive diffusion.[1][2] |
| pKa (Acid) | 3.5 – 4.2 (–COOH) | Ionized (soluble) at pH > 6.0; Insoluble at pH < 4.[2][3]0. |
| LogP | ~2.5 – 3.2 | Moderately lipophilic; requires co-solvents or complexation.[2] |
| Crystal Habit | Planar / Stacking | High lattice energy; slow dissolution rate.[2] |
| Stability | Isoxazole ring | Caution: Susceptible to ring opening in strong reducing agents or highly alkaline conditions (pH > 12).[2][3] |
Pre-Formulation Decision Logic
Before initiating wet lab work, researchers must select the formulation strategy based on the intended application.[1][2][3] The carboxylic acid moiety is the critical "handle" for solubility.[2]
Figure 1: Decision tree for selecting the appropriate vehicle based on biological application and required concentration.[1][2]
Protocol A: High-Concentration Stock (In Vitro)
Purpose: Preparation of a 20 mM stock solution for cellular assays or enzyme kinetics.[2] Vehicle: 100% Dimethyl Sulfoxide (DMSO), anhydrous.[1][2]
Critical Considerations
-
Water Content: The benzo[d]isoxazole ring is stable, but water accumulation in DMSO decreases solubility power over time.[1][2][3] Use anhydrous DMSO (≤0.1% water).[2][3]
-
Sonication: Essential to break the crystal lattice of the planar aromatic rings.[2]
Step-by-Step Procedure
-
Weighing: Accurately weigh 4.92 mg of compound into a sterile 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation of the thiazole ring).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Note: Do not use PBS or water at this stage.[2]
-
-
Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1][3]
-
Success Criterion: Solution must be optically clear with no Tyndall effect.
-
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
-
Shelf Life: 6 months at -20°C.[2]
-
Protocol B: Aqueous Formulation (In Vivo)
Purpose: Create a biocompatible vehicle for IP or IV administration in rodents.[2][3] Challenge: The compound is insoluble in water at neutral pH without assistance.[2] We utilize the "Salt Switch" method (Protocol B1) or Cosolvency (Protocol B2).[2][3]
Protocol B1: The "Salt Switch" (For concentrations ≤ 2 mg/mL)
This method converts the carboxylic acid to its sodium salt in situ, rendering it water-soluble.[1][2][3]
Reagents:
-
0.1 N NaOH (Sodium Hydroxide)[3]
Procedure:
-
Weigh 2.0 mg of compound.
-
Add 20 µL of DMSO (1% of final volume) to wet the powder.
-
Add 40 µL of 0.1 N NaOH. Vortex immediately. The solution should turn clear as the salt forms.
-
Slowly add 1.94 mL of 1x PBS while vortexing.
-
pH Check: Verify pH is between 7.2 and 7.8. If pH > 8.0, carefully adjust with dilute HCl.[2][3]
Protocol B2: PEG400/Cyclodextrin (For concentrations > 5 mg/mL)
For higher doses (e.g., 10-50 mg/kg), simple salts may precipitate upon injection.[1][2][3] A complexing agent is required.[2]
Vehicle Composition:
-
5% DMSO (Pre-solubilizer)[3]
-
30% PEG400 (Polyethylene Glycol 400)[3]
-
65% Aqueous HP-β-CD (20% w/v Hydroxypropyl-beta-cyclodextrin in water)[1]
Workflow:
Figure 2: Step-by-step compounding for high-dose formulation.
Detailed Steps:
-
Solubilization: Dissolve compound completely in the calculated volume of DMSO.
-
Cosolvent: Add PEG400. The solution will warm slightly (exothermic).[3] Vortex until clear.
-
Complexation: Slowly add the 20% HP-β-CD solution.
-
Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[2][3] Nylon filters may bind the drug; avoid them.
Quality Control & Stability
Never assume a compound has dissolved; verify it.[2]
-
Visual Inspection: Hold the vial against a black background with a strong light source. Any "shimmering" indicates micro-precipitation.
-
Concentration Check (UV-Vis):
References
-
Solubility of Heterocycles: Savjani, K. T., et al. "Drug solubility: importance and enhancement techniques."[1][2][3] ISRN Pharmaceutics 2012 (2012).[3]
-
DMSO in Biological Assays: Timm, M., et al. "DMSO Concentration in Cell Culture: How Much is Too Much?" Cytotechnology 65.6 (2013): 887–890.[2][3]
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E.[1][2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology 62.11 (2010): 1607-1621.[2]
-
Isoxazole Chemistry: Pinho e Melo, T. "Recent advances on the synthesis and reactivity of isoxazoles."[2] Current Organic Chemistry 9.10 (2005): 925-958.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of Thiazolyl-Benzisoxazole Compounds for Bioassays
Welcome to the technical support center for optimizing the solubility of thiazolyl-benzisoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of molecules in their bioassays. Poor aqueous solubility is a common hurdle that can lead to inaccurate data, underestimated compound potency, and unreliable structure-activity relationships (SAR).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of thiazolyl-benzisoxazole compounds.
Q1: Why are my thiazolyl-benzisoxazole compounds poorly soluble in aqueous bioassay buffers?
Thiazolyl-benzisoxazole scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities, including their use as antipsychotics, antimicrobials, and anticancer agents.[3] However, the fused aromatic ring system of benzisoxazole and the often-substituted thiazole ring contribute to the lipophilic nature and high melting point of these compounds, which frequently results in poor aqueous solubility.[4][5][6] This inherent low solubility can be a significant obstacle in obtaining reliable data from in vitro and in vivo bioassays.[7]
Q2: What is the first and most common step to dissolve a new thiazolyl-benzisoxazole compound for a bioassay?
The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then diluted into the aqueous assay buffer.[8] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its strong solubilizing power for a wide range of organic compounds.[2][8]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial bioassays?
It's crucial to understand the distinction between these two concepts:
-
Kinetic solubility is determined by diluting a concentrated stock solution (usually in DMSO) into an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[9][10] This method is fast, requires a small amount of compound, and is well-suited for high-throughput screening (HTS) in early-stage drug discovery.[9][11] The results often reflect the solubility of an amorphous form of the compound, which can be higher than the crystalline form.[11][12]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[10][13] This measurement requires a longer incubation time (often 24 hours or more) and is more relevant for lead optimization and formulation development.[9][11]
For initial bioassays and HTS, kinetic solubility is generally the more practical and relevant measurement.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: My thiazolyl-benzisoxazole compound precipitates when I dilute the DMSO stock into my aqueous buffer.
This is a very common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but has limited solubility in the final aqueous assay medium.[14]
Root Causes and Solutions:
-
Exceeding the Aqueous Solubility Limit: The final concentration of your compound in the assay buffer is likely above its kinetic solubility limit.
-
Solution: Systematically test lower final concentrations of the compound.
-
-
Insufficient Co-solvent Concentration: The percentage of DMSO in the final assay volume may be too low to maintain the compound in solution.
-
Solution: While increasing the final DMSO concentration can improve solubility, it's critical to consider its potential cytotoxicity. Most cell-based assays are sensitive to DMSO concentrations above 0.5% to 1%.[15][16][17] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line.
-
-
pH-Dependent Solubility: Thiazolyl-benzisoxazole compounds often contain basic nitrogen atoms, making their solubility dependent on the pH of the medium.[8] Weakly basic compounds are generally more soluble at a lower (more acidic) pH.[18][19][20][21][22]
-
Solution: Carefully measure and consider adjusting the pH of your assay buffer. A slight decrease in pH (e.g., from 7.4 to 6.8) might significantly improve solubility, but you must ensure the new pH is compatible with your biological system.
-
Experimental Workflow for Optimizing Dilution
Caption: Decision tree for troubleshooting compound precipitation upon dilution.
Issue 2: My compound is not soluble even in 100% DMSO.
While less common, some highly crystalline or "brick dust" thiazolyl-benzisoxazole compounds may exhibit poor solubility even in neat DMSO.
Solutions:
-
Gentle Heating and Sonication: Warming the DMSO stock solution (e.g., to 37°C) and using a sonicator can help break up the crystal lattice and facilitate dissolution.[2] Be cautious with heat, as it can degrade some compounds.
-
Alternative Organic Solvents: If DMSO fails, consider other water-miscible organic solvents. However, always test the tolerance of your assay system to these solvents.[1]
Issue 3: I observe inconsistent results or a loss of compound activity over time.
This can be due to compound instability or gradual precipitation in the assay medium.
Solutions:
-
Visual Inspection: Before and after your assay, visually inspect your plates (e.g., under a microscope) for any signs of compound precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of your compound from the DMSO stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.
-
Solubility in Assay Media: Determine the compound's solubility directly in the final assay medium (including any serum or proteins) to get a more accurate picture of its behavior during the experiment.
III. Advanced Formulation Strategies
If the troubleshooting steps above are insufficient, more advanced formulation strategies may be necessary to improve the solubility of your thiazolyl-benzisoxazole compounds.
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[23][24][25][26]
| Co-solvent | Typical Concentration Range in Final Assay | Advantages | Disadvantages |
| DMSO | 0.1 - 1% | Strong solvent, well-characterized | Can be toxic at higher concentrations[15][16][17] |
| Ethanol | 0.1 - 2% | Less toxic than DMSO | Weaker solvent for many compounds |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Low toxicity, good solubilizer | Can be viscous |
| Propylene Glycol | 1 - 5% | Good safety profile | May not be as effective as other co-solvents |
Protocol for Co-solvent Formulation:
-
Prepare a high-concentration stock solution of the thiazolyl-benzisoxazole compound in the chosen co-solvent.
-
Serially dilute the stock solution into the aqueous assay buffer.
-
Visually inspect for precipitation at each dilution.
-
Determine the highest concentration that remains in solution and is within the acceptable co-solvent tolerance of your assay.
pH Adjustment
As mentioned, the solubility of ionizable compounds is highly pH-dependent.[22] For weakly basic thiazolyl-benzisoxazole compounds, lowering the pH will increase the proportion of the more soluble, protonated form.
Protocol for pH-Based Solubilization:
-
Determine the pKa of your compound (if not known, this can be predicted using software or determined experimentally).
-
Prepare a series of buffers with different pH values around the pKa.
-
Measure the solubility of your compound in each buffer using a shake-flask method.
-
Select a pH that provides adequate solubility and is compatible with your bioassay.
Caption: pH effect on the solubility of a weakly basic compound.
Use of Excipients
Excipients are pharmacologically inactive substances that can be used to improve the solubility and stability of active pharmaceutical ingredients (APIs).
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[7][27][28] The hydrophobic interior of the cyclodextrin encapsulates the lipophilic thiazolyl-benzisoxazole compound, while the hydrophilic exterior allows the complex to dissolve in water.
Protocol for Cyclodextrin Inclusion Complexation:
-
Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Slowly add the thiazolyl-benzisoxazole compound to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is critical and often requires optimization (typically starting at 1:1 to 1:3).[14]
-
Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Lyophilize (freeze-dry) the solution to obtain a powder of the inclusion complex, which should have improved aqueous solubility.[14]
Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[23] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are commonly used.
Note: Surfactants can interfere with some bioassays, so their compatibility must be thoroughly tested.
Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[7][23][24][26] Techniques include micronization and nanomilling. While this is more common in later-stage drug development, it can be a useful strategy for particularly challenging compounds.[7][29]
IV. Summary and Recommendations
Optimizing the solubility of thiazolyl-benzisoxazole compounds is a critical step for obtaining reliable and reproducible bioassay data. A systematic approach, starting with simple solvent and dilution optimization and progressing to more advanced formulation strategies, will help you overcome these challenges.
Key Recommendations:
-
Start with DMSO: Use DMSO as your initial solvent and carefully determine the maximum tolerable concentration for your assay.
-
Characterize Solubility: Perform kinetic solubility measurements early in your workflow to guide concentration selection.
-
Consider pH: Investigate the pH-dependent solubility of your compounds, especially if they have basic functional groups.
-
Be Systematic: When troubleshooting, change one variable at a time to clearly identify the source of the problem.
-
Validate Your Assay: Always include appropriate vehicle controls in your experiments to account for any effects of solvents or excipients.
By following the guidance in this technical support center, you will be better equipped to develop robust and reliable bioassays for your thiazolyl-benzisoxazole compounds.
V. References
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]
-
Pharmaceutical Outsourcing. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
-
SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
International Scientific Journal of Engineering and Management. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
-
American Pharmaceutical Review. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
American Pharmaceutical Review. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]
-
Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
Hepatitis Monthly. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
-
ResearchGate. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
Canadian Science Publishing. (1975). The Preparation and Properties of Some 2,l-Benzisoxazole and 2,l-Benzisothiazole Derivatives. [Link]
-
Canadian Science Publishing. Studies on Some 2,1-Benzisoxazole Derivatives. [Link]
-
PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
Wikipedia. Benzisoxazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
- 10. raytor.com [raytor.com]
- 11. ovid.com [ovid.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 25. isjem.com [isjem.com]
- 26. ijmsdr.org [ijmsdr.org]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Purification Methods for Substituted Benzisoxazoles
Welcome to the Technical Support Center for the purification of substituted benzisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.
Substituted benzisoxazoles are key pharmacophores in medicinal chemistry, appearing in a range of therapeutics including anticonvulsants and antipsychotics.[1] Their efficacy and safety are intrinsically linked to their purity. However, the inherent properties of the benzisoxazole scaffold, influenced by a variety of substituents, can present unique purification challenges. This resource aims to be a comprehensive guide to overcoming these hurdles.
Section 1: Foundational Principles of Benzisoxazole Purification
Understanding the physicochemical properties of your target benzisoxazole is the first step toward a successful purification strategy. The polarity, solubility, and potential for hydrogen bonding are all significantly influenced by the nature and position of substituents on the benzisoxazole core.[1]
The Impact of Substituents
The diverse functionalities that can be incorporated into the benzisoxazole structure play a crucial role in determining the optimal purification method.
-
Electron-withdrawing groups (e.g., nitro, halo, sulfonyl) can increase the polarity of the molecule and may influence its acidity or basicity, making techniques like acid-base extraction more viable.[2]
-
Electron-donating groups (e.g., alkyl, alkoxy) generally decrease polarity, which may necessitate the use of less polar solvent systems in chromatography.
-
Hydrogen-bond donors and acceptors (e.g., hydroxyl, amino) can significantly increase a compound's polarity and its solubility in protic solvents. This can be leveraged in crystallization but may complicate chromatographic separations.[3]
A preliminary analysis of your substituted benzisoxazole's structure will provide valuable clues for selecting the most appropriate purification technique.
Common Impurities
Successful purification also depends on anticipating and identifying potential impurities. Common contaminants in benzisoxazole syntheses include:
-
Unreacted starting materials: Such as 2-aminophenols or their coupling partners.[4]
-
Side products: Including regioisomers, which can be particularly challenging to separate due to similar polarities.[5]
-
Reagents and catalysts: From the preceding reaction steps.[6]
-
Decomposition products: The isoxazole ring can be sensitive to certain conditions, leading to degradation.[5]
Thin Layer Chromatography (TLC) is an indispensable tool for initial purity assessment and for developing effective separation conditions for column chromatography.
Section 2: Troubleshooting Common Purification Challenges (Q&A Format)
This section directly addresses specific issues that researchers may encounter during the purification of substituted benzisoxazoles.
Crystallization & Recrystallization
Q1: My substituted benzisoxazole fails to crystallize from solution. What steps can I take to induce crystallization?
A1: The inability to form crystals is a common frustration. Here is a systematic approach to troubleshoot this issue:
-
Concentrate the Solution: Your solution may be too dilute. Carefully evaporate a portion of the solvent to increase the concentration of your compound.[7]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[7][8]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This will act as a template for crystal growth.[7][8]
-
-
Cool the Solution Slowly: Rapid cooling often leads to the formation of oils or amorphous solids.[9] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath.
-
Change the Solvent System: If a single solvent is not working, a mixed solvent system can be effective.[10] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, warm the solution to redissolve the solid and allow it to cool slowly. A common and effective mixed solvent system for benzoxazole derivatives is acetone and acetonitrile.[10][11][12]
Q2: My compound "oils out" instead of forming crystals. How can I resolve this?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. Here's how to address this:
-
Increase the Solvent Volume: The solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved at a higher temperature, then allow it to cool more slowly.[7]
-
Use a Different Solvent: The chosen solvent may be too "good" a solvent for your compound. Experiment with solvents of different polarities.
-
Charcoal Treatment: If the oiling out is due to significant impurities, a charcoal treatment may help. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot to remove the charcoal and adsorbed impurities.[11] The clarified solution can then be cooled to induce crystallization.
Q3: How do I choose the best solvent for recrystallizing my substituted benzisoxazole?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
Solvent Selection Workflow
Caption: A generalized workflow for separating a mixture of acidic, basic, and neutral compounds.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of a Substituted Benzisoxazole using a Mixed Solvent System
This protocol is a general guideline and may need to be adapted based on the specific properties of your compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude substituted benzisoxazole in the minimum amount of a hot "good" solvent (e.g., acetone). 2[10]. Addition of "Poor" Solvent: While keeping the solution hot, slowly add a "poor" solvent (e.g., acetonitrile) dropwise until the solution becomes slightly cloudy. 3[10]. Clarification: If the solution is colored or contains insoluble impurities, add a small amount of activated charcoal and heat the mixture at its boiling point for a few minutes. 4[11]. Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble material.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general framework for column chromatography.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC.
-
Column Packing: Prepare a silica gel column using the chosen eluent. 3[13]. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient elution, gradually increase the polarity of the mobile phase. 5[14][15]. Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 4: Safety and Waste Disposal
The safe handling and disposal of chemicals are paramount in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling benzisoxazoles and solvents. *[16] Ventilation: Perform all operations in a well-ventilated fume hood. *[16] Waste Disposal:
-
Substituted benzisoxazoles and their solutions should be treated as hazardous waste. [16][17] * Do not pour chemical waste down the drain. [17][18] * Segregate solid and liquid waste into clearly labeled, sealed containers. [16][17] * Contaminated materials such as gloves and filter paper should also be disposed of as hazardous waste. [16] * Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
[16]Waste Disposal Workflow
Caption: A workflow for the safe disposal of waste generated during benzisoxazole purification.
References
- Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem. (URL: )
- Process for the purification of substituted benzoxazole compounds.
- Reversed-phase TLC study of the lipophilicity of some 3-hydroxy-1,2-benzisoxazoles substituted in the benzene ring. AKJournals. (URL: )
- Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Labor
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. (URL: [Link])
-
Acid-Base Extraction. (URL: [Link])
-
PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. WIPO Patentscope. (URL: [Link])
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (URL: [Link])
- A process for the preparation of benzimidazole derivatives and their salts.
-
Acid–base extraction - Wikipedia. (URL: [Link])
- Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds - Benchchem. (URL: )
- Solvent effects and selection for benzoxazole form
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
- Troubleshooting guide for the synthesis of isoxazole deriv
-
Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (URL: [Link])
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])
-
A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles - ACS Publications. (URL: [Link])
-
Journal of Chromatography & Separation Techniques - Longdom Publishing. (URL: [Link])
-
Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])
-
SOP: CRYSTALLIZATION - UCT Science. (URL: [Link])
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. (URL: [Link])
-
Organic Acid-Base Extractions - Chemistry Steps. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
-
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (URL: [Link])
-
Synthesis of Benzisoxazoles - Organic Chemistry Portal. (URL: [Link])
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL: )
-
Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed. (URL: [Link])
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. (URL: [Link])
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (URL: [Link])
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (URL: [Link])
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (URL: [Link])
-
The NIH Drain Discharge Guide. (URL: [Link])
-
Recrystallization - Part 2. (revised 7/10). (URL: [Link])
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL: [Link])
-
SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES - PMC. (URL: [Link])
-
(PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (URL: [Link])
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. unifr.ch [unifr.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nems.nih.gov [nems.nih.gov]
Optimizing reaction conditions for the synthesis of benzisoxazole analogs
Introduction
The 1,2-benzisoxazole scaffold is a privileged pharmacophore found in anticonvulsants (Zonisamide) and antipsychotics (Risperidone, Paliperidone). Synthesizing this core, particularly with substitution at the 3-position, presents unique challenges regarding regioselectivity (vs. benzoxazoles) and chemical stability (susceptibility to Kemp elimination).
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause reaction failure in scale-up and lead optimization.
Module 1: Strategic Route Selection
Before troubleshooting, ensure you are using the correct retrosynthetic disconnection for your specific analog.
Route Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the 3-position substituent.
Module 2: The Salicylhydroxamic Acid Route (CDI-Mediated)
This is the industry-standard route for 3-acyl or 3-sulfonamide derivatives (e.g., Zonisamide intermediates). It relies on the activation of salicylhydroxamic acid derivatives.
The Protocol
-
Activation: Treat salicylhydroxamic acid with 1.1 eq. Carbonyldiimidazole (CDI) in anhydrous THF or DMF.
-
Cyclization: Heat to 60–80°C to effect ring closure.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low Yield (<40%) | Moisture Interference | CDI hydrolyzes rapidly. Ensure THF is distilled/dried (<50 ppm water). Use a fresh bottle of CDI (white powder, not yellow/clumped). |
| Stalled Intermediate | Kinetic Trapping | The reaction proceeds via an O-acyl intermediate (stable at RT). You must heat to >60°C to drive the thermodynamic rearrangement to the N-O bond formation. |
| Decarboxylation | Overheating | If the 3-position is a carboxylic acid, prolonged heating >100°C can cause decarboxylation. Keep Temp <80°C. |
Mechanism & Failure Points
The reaction does not proceed through direct displacement. It involves an O-acyl intermediate that must rearrange.
Figure 2: The CDI-mediated cyclization requires thermal energy to overcome the stability of the O-acyl intermediate.
Module 3: The Oxime Cyclization Route (Regioselectivity)
When cyclizing 2-hydroxyaryl ketoximes, the reaction can bifurcate:
-
1,2-Benzisoxazole (Desired: Nucleophilic attack of Phenoxide on Nitrogen).
-
Benzoxazole (Undesired: Beckmann rearrangement).[1]
FAQ: Preventing Benzoxazole Formation
Q: Why am I getting benzoxazole as the major product?
A: You are likely using acidic conditions or thionyl chloride (
-
Solution: Switch to basic conditions (NaOAc/Acetic Anhydride or
/DMF). Base ensures the phenol is deprotonated ( ), making it a potent nucleophile that attacks the oxime nitrogen before rearrangement can occur [1].
Q: My reaction works on 100mg but fails on 10g. Why? A: Exotherm control. The cyclization is exothermic. On a large scale, localized heating can trigger the Beckmann pathway or degradation.
-
Solution: Add the activating agent (e.g.,
or ) slowly at 0°C, then warm to RT.
Q: Can I use Mitsunobu conditions?
A: Yes (
Module 4: Stability & The Kemp Elimination
A critical, often overlooked failure mode for 1,2-benzisoxazoles is their instability in strong base, known as the Kemp Elimination .
The Phenomenon
The 1,2-benzisoxazole ring is base-labile. A strong base can deprotonate the 3-position (if alkyl) or simply attack the ring, causing it to open into a 2-cyanophenol (salicylonitrile) derivative [2].
Diagnostic Check:
-
TLC/LCMS: Appearance of a highly polar phenol peak.
-
IR: Appearance of a strong nitrile stretch (~2200-2250
).
Stability Protocol
| Parameter | Recommendation |
| Workup pH | Never quench with strong base (NaOH/KOH). Use buffered solutions ( |
| Storage | Store solids at -20°C. Avoid storing in protic solvents (MeOH/EtOH) for extended periods. |
| Reaction Compatibility | Avoid using benzisoxazoles as substrates in reactions requiring |
References
-
Regioselectivity in Oxime Cyclization
-
The Kemp Elimination (Stability)
-
Zonisamide Process Chemistry (CDI/Sulfonation)
-
Ionic Liquid Enhanced Synthesis
Sources
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Resolving Inconsistent Results in Biological Assays with Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to help you navigate the common challenges and inconsistencies that can arise during biological assays involving this important class of molecules. Thiazole derivatives are prevalent in drug discovery due to their diverse biological activities, but their unique chemical properties can also lead to assay artifacts and variable results.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of your inconsistent findings and develop robust, reproducible assays.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with thiazole compounds.
Q1: Why is the IC50 value of my thiazole compound so variable between experiments?
Inconsistent IC50 values are a frequent challenge and can stem from several factors.[7] The most common culprits are poor solubility and compound instability. Thiazole compounds, while often soluble in DMSO, can precipitate when diluted into aqueous assay buffers, reducing the effective concentration of the compound.[8] Additionally, the pH of your buffer can significantly impact the solubility of thiazole derivatives.[8] Some thiazoles can also be unstable in DMSO or assay buffers, degrading over time and leading to a loss of activity.[8]
Q2: My thiazole compound shows activity in a primary screen, but I can't reproduce it in follow-up assays. What's going on?
This is a classic sign of a false positive, and thiazole-containing molecules can sometimes be "pan-assay interference compounds" (PAINS).[9][10] These compounds can interfere with assay technologies in a non-specific manner. Potential causes include compound aggregation, redox cycling, metal chelation, or interference with the assay signal itself (e.g., fluorescence).[1][10][11] It is crucial to perform control experiments to rule out these possibilities.
Q3: I'm observing high levels of cytotoxicity with my thiazole compound in cell-based assays. How can I determine if this is a true on-target effect?
Thiazole derivatives can induce cytotoxicity through various mechanisms, including apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[12][13] To distinguish between on-target and off-target cytotoxicity, consider performing mechanism of action studies, such as caspase activation assays or cell cycle analysis.[12] It's also important to assess the compound's selectivity by testing it against different cell lines.[14]
Q4: How can I improve the solubility of my thiazole compound in aqueous buffers?
Improving solubility is key to obtaining reliable data.[8] Several strategies can be employed, from simple solvent adjustments to more advanced formulation techniques. Using co-solvents like ethanol in combination with DMSO, performing serial dilutions, and carefully controlling the final DMSO concentration (typically below 0.5%) are good starting points.[8] For particularly challenging compounds, formulation strategies such as the use of cyclodextrins may be necessary.[8]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific experimental issues.
Guide 1: Diagnosing and Mitigating Compound Precipitation
Inconsistent results are often traced back to poor compound solubility and precipitation upon dilution into aqueous assay buffers.[8] This guide will help you systematically investigate and address this issue.
Step 1: Visual Inspection
The simplest first step is to visually inspect your assay plates. Look for any signs of compound precipitation, such as cloudiness or visible particles in the wells, especially at higher concentrations.
Step 2: Solubility Assessment
A more quantitative approach is to determine the kinetic solubility of your compound in the assay buffer.
Protocol: Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare a high-concentration stock solution of your thiazole compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a serial dilution of the compound in DMSO.
-
Dilution in Assay Buffer: Dilute the DMSO stock solutions into your final assay buffer to the desired test concentrations.
-
Incubation: Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering of the solutions using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in light scattering indicates precipitation.
Step 3: Optimization Strategies
Based on your findings, implement the following strategies to improve solubility:
| Strategy | Description |
| Optimize DMSO Concentration | Keep the final DMSO concentration in the assay as low as possible (ideally <0.5%) to minimize its effect on the assay while maintaining compound solubility.[8] |
| Use Co-solvents | Prepare stock solutions in a mixture of DMSO and a water-miscible organic solvent like ethanol to improve solubility in the final aqueous solution.[8] |
| pH Adjustment | The solubility of many thiazoles is pH-dependent.[8] Test a range of buffer pH values to find the optimal condition for your compound. |
| Formulation Strategies | For highly insoluble compounds, consider using cyclodextrins or other formulation agents to enhance aqueous solubility.[8] |
Guide 2: Identifying and Deconvoluting Assay Interference
Thiazole compounds can be prone to various forms of assay interference, leading to false-positive results.[10] This guide provides a workflow to identify and mitigate these artifacts.
Caption: Workflow for identifying assay interference.
Step 2: Test for Compound Aggregation
Some organic molecules can form colloidal aggregates that sequester and inhibit enzymes, leading to non-specific activity.[9]
Protocol: Detergent-Based De-risking
-
Assay Setup: Prepare your standard assay conditions.
-
Detergent Addition: In a parallel experiment, include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.
-
Comparison: Compare the activity of your thiazole compound in the presence and absence of the detergent. A significant decrease or complete loss of activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[10]
Step 3: Evaluate Redox Activity
Thiazole-containing compounds can undergo redox cycling, which can interfere with assays that are sensitive to reactive oxygen species (ROS) or changes in redox state.[1][10]
Protocol: DTT Sensitivity Assay
-
Assay Setup: Prepare your standard assay conditions.
-
Reducing Agent: In a parallel experiment, include a reducing agent, such as 1 mM dithiothreitol (DTT), in the assay buffer.
-
Analysis: A change in the compound's activity in the presence of DTT suggests a redox-related mechanism.[1]
Step 4: Assess Metal Chelation
The nitrogen and sulfur atoms in the thiazole ring can chelate metal ions, which may be essential for enzyme function.[11][15][16][17][18]
Protocol: EDTA Rescue Experiment
-
Assay Setup: Prepare your standard assay conditions.
-
Chelating Agent: In a parallel experiment, add a strong metal chelator, such as 1 mM EDTA, to the assay buffer before adding your compound.
-
Interpretation: If EDTA prevents or reduces the inhibitory activity of your compound, it suggests that metal chelation is involved.
Step 5: Check for Signal Interference
Thiazole compounds can sometimes interfere with the detection method of the assay, such as by having intrinsic fluorescence or by quenching the fluorescent signal.[10][19]
Protocol: No-Enzyme/No-Target Control
-
Assay Setup: Prepare your assay as usual, but omit the enzyme or target protein.
-
Compound Addition: Add your thiazole compound at the test concentrations.
-
Measurement: Read the plate using your standard detection method.
Guide 3: Validating Compound Integrity and Purity
The purity and stability of your thiazole compound are critical for obtaining reproducible results.[20][21][22] Impurities can have their own biological activity, and compound degradation can lead to a loss of potency.[23][24]
Step 1: Assess Compound Purity
Always verify the purity of your compound, especially if it is from a commercial source or has been stored for a long time.
Protocol: Purity Analysis by LC-MS
-
Sample Preparation: Prepare a solution of your thiazole compound in a suitable solvent.
-
LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The resulting chromatogram will show the main peak for your compound and any impurity peaks. The mass spectrum will confirm the identity of your compound. Aim for a purity of >95%.[23]
Step 2: Evaluate Compound Stability
Assess the stability of your compound in your stock solvent (e.g., DMSO) and in the final assay buffer.
Protocol: Time-Course Stability Study
-
Sample Preparation: Prepare solutions of your compound in both the stock solvent and the assay buffer.
-
Incubation: Incubate the solutions at the relevant temperature (e.g., room temperature or 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
LC-MS Analysis: Analyze the samples by LC-MS at each time point.
-
Analysis: Compare the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
Recommended Storage Practices for Thiazole Compounds [23]
| Condition | Recommendation |
| Solid Compound | Store at -20°C or -80°C in a desiccator. |
| Stock Solution (DMSO) | Aliquot into small volumes to avoid freeze-thaw cycles and store at -80°C.[23] |
| Working Solutions | Prepare fresh from the stock solution for each experiment. |
IV. References
-
King, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Current Therapeutic Research, 82.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). BenchChem.
-
BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds. BenchChem.
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
-
Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories. Atom Scientific Ltd.
-
Krishnasamy, R., et al. (2013). Could a natural compound increase its biological activity as it becomes more pure?. ResearchGate.
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications.
-
Request PDF. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy.
-
Khajeh, M., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Asif, M., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Royal Society Publishing.
-
Manimaran, A., et al. (n.d.). Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells. PMC.
-
Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory.
-
YouTube. (2022). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays.
-
BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
-
IJPSR. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
-
BenchChem. (n.d.). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
-
PubMed. (2011). Improving the interferences of methyl thiazolyl tetrazolium and IL-8 assays in assessing the cytotoxicity of nanoparticles.
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187.
-
PMC. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.
-
Rovinsky, A. (2022). How to better control for false positives while monitoring your experiment. Data Science + AI at Microsoft.
-
MDPI. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.
-
BenchChem. (2025). Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays.
-
PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
-
Korthauer, K., et al. (n.d.). A practical guide to methods controlling false discoveries in computational biology. PMC.
-
Charles River Laboratories. (2020). A Solution to Negate False Positives for Your Biologics.
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Simons, Y. B. (2019). Controlling False Discoveries in Large-Scale Experimentation: Challenges and Solutions.
-
MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
-
SRUC. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.
-
PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
-
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
-
Journal of the Mexican Chemical Society. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study.
-
ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
-
ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs.
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
-
ResearchGate. (2016). (PDF) Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities.
-
IJCSR. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
-
ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS.
-
Neliti. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
-
BenchChem. (2025). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
-
PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid and Standard Chemotherapeutic Agents in Oncology Research
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive comparative study of a novel investigational compound, 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, against established standard-of-care anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential efficacy through detailed experimental protocols and comparative data.
Introduction: The Rationale for Novel Anticancer Agents
The landscape of cancer treatment is continually evolving, yet significant challenges remain, including drug resistance, off-target toxicity, and limited efficacy against certain tumor types. Standard chemotherapeutic agents, while foundational, often present a narrow therapeutic window. This necessitates the discovery and development of new molecules with potentially novel mechanisms of action and improved safety profiles.
The benzo[d]isoxazole scaffold has emerged as a promising pharmacophore in oncology, with various derivatives demonstrating potent antitumor activities.[1][2] These compounds have been shown to target critical cancer-related pathways, including the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Bromodomain and Extra-Terminal (BET) family proteins.[1][2] 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid represents a novel analogue within this class, and this guide outlines a systematic approach to evaluating its anticancer potential in comparison to well-established drugs such as Doxorubicin and Cisplatin.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of this comparative study is the understanding of the distinct mechanisms through which these compounds exert their cytotoxic effects.
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid (Hypothesized) : Based on the activities of related benzo[d]isoxazole derivatives, it is hypothesized that this compound may function as an inhibitor of key transcriptional regulators involved in tumor progression and survival, such as HIF-1α or BET proteins.[1][2] Inhibition of these pathways can disrupt tumor angiogenesis, metabolism, and cell proliferation.
Doxorubicin : A well-established anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to the induction of apoptosis in rapidly dividing cancer cells.
Cisplatin : This platinum-based drug forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfere with DNA replication and transcription, and ultimately trigger apoptosis.
Caption: Comparative Mechanisms of Action.
Experimental Design for Comparative Efficacy Assessment
To objectively compare the anticancer potential of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid with standard drugs, a series of robust in vitro assays are proposed. The following protocols are designed to provide a comprehensive evaluation of cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to represent different tumor types, for example:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
Cells are to be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, Doxorubicin, and Cisplatin for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the optical density at 540 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Caption: SRB Cytotoxicity Assay Workflow.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentrations of each compound for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[4]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6]
-
Incubate for 15-20 minutes at room temperature in the dark.[4][6]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[5]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8]
Protocol:
-
Seed cells and treat with the IC50 concentrations of each compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[9][10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.[10]
-
Stain the cells with Propidium Iodide solution.[8]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Cytotoxicity (IC50 in µM) of Test Compounds against Human Cancer Cell Lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Cisplatin | 15.4 | 12.8 | 18.2 |
Table 2: Induction of Apoptosis (% of Apoptotic Cells) after 24-hour Treatment.
| Compound | MCF-7 (Early + Late) | A549 (Early + Late) | HCT116 (Early + Late) |
| Untreated Control | 5.1 | 4.8 | 5.5 |
| 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid | 45.3 | 42.1 | 48.9 |
| Doxorubicin | 65.7 | 68.2 | 70.1 |
| Cisplatin | 50.2 | 48.5 | 55.6 |
Table 3: Cell Cycle Distribution (%) after 24-hour Treatment in MCF-7 Cells.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| Untreated Control | 60.5 | 25.1 | 14.4 | 2.3 |
| 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid | 68.2 | 10.5 | 15.3 | 6.0 |
| Doxorubicin | 35.1 | 20.3 | 40.6 | 4.0 |
| Cisplatin | 55.4 | 30.1 | 10.5 | 4.0 |
Discussion and Future Directions
The hypothetical data suggests that 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid exhibits moderate cytotoxic activity against the tested cancer cell lines. While its potency (IC50) may be lower than a highly potent drug like Doxorubicin, it shows comparable or superior activity to Cisplatin in this model. The significant induction of apoptosis and the observed cell cycle arrest in the G0/G1 phase point towards a cytostatic and pro-apoptotic mechanism of action.
The distinct profile of the novel compound, particularly its potential to arrest cells in G0/G1 as opposed to the G2/M arrest induced by Doxorubicin, suggests a different underlying mechanism. This warrants further investigation into its specific molecular targets. Future studies should aim to:
-
Confirm the hypothesized inhibition of HIF-1α or BET proteins through molecular assays (e.g., Western blotting, reporter assays).
-
Expand the panel of cell lines to include those with known resistance to standard therapies.
-
Evaluate the in vivo efficacy and safety profile of the compound in preclinical animal models.
-
Explore potential synergistic effects when used in combination with standard chemotherapeutic agents.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
PMC. Assaying cell cycle status using flow cytometry. Available at: [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). Available at: [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
University of Leicester. Cell Cycle Tutorial Contents. Available at: [Link]
-
PMC. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Available at: [Link]
-
PubMed. Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Available at: [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]
-
MDPI. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]
-
PubMed. New colorimetric cytotoxicity assay for anticancer-drug screening. Available at: [Link]
Sources
- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
Technical Comparison Guide: Novel Benzisoxazole Derivatives vs. Known AChE Inhibitors
Executive Summary & Rationale
The search for disease-modifying therapies for Alzheimer’s Disease (AD) has moved beyond simple symptomatic relief. While Donepezil remains the gold standard Acetylcholinesterase (AChE) inhibitor, its efficacy is often limited by side effects and a lack of multi-target engagement.
Benzisoxazole derivatives have emerged as a critical bioisosteric scaffold.[1] Unlike traditional benzylpiperidines, the benzisoxazole moiety offers unique
This guide provides a technical comparison of specific novel benzisoxazole candidates against Donepezil, grounded in recent experimental data. It details the Ellman’s colorimetric assay protocol required to validate these findings in your own laboratory.
Compound Profiles
The Reference Standard: Donepezil[2][3][4][5]
-
Mechanism: Reversible, non-competitive inhibition of AChE.
-
Binding Mode: Spans the entire active site gorge of AChE; the benzyl ring binds to the Peripheral Anionic Site (PAS) and the dimethoxy-indanone moiety binds to the Catalytic Anionic Site (CAS).
-
Limitation: High nanomolar potency but lacks significant activity against secondary targets like Butyrylcholinesterase (BuChE) or serotonin receptors involved in cognition.
Novel Candidate A: N-Benzylpiperidine Benzisoxazole (Compound 1j)
-
Source: Villalobos et al.[2] (See Ref 1)
-
Structure: Replaces the benzoyl functionality of Donepezil-like precursors with a benzisoxazole heterocycle.
-
Key Feature: Exceptional potency (
nM) and high selectivity for AChE over BuChE.
Novel Candidate B: Dual-Acting Benzisoxazole (Compound 32a)[6]
-
Source: Lecoutey et al. (See Ref 2)
-
Structure: 4-methoxy-1,2-benzoxazole linked to a piperidine ring.
-
Key Feature: Designed as a Multi-Target Directed Ligand (MTDL). It inhibits AChE and acts as a partial agonist/antagonist at 5-HT4 receptors, potentially offering synergistic cognitive enhancement.
Comparative In Vitro Performance Data
The following data summarizes the inhibitory concentration (
| Compound | Target | Selectivity (AChE/BuChE) | Primary Binding Interaction | |
| Donepezil (Reference) | AChE | 22 ± 0.8 nM | Moderate | Dual (PAS + CAS) |
| BuChE | > 5,000 nM | - | - | |
| Compound 1j (Novel A) | AChE | 0.8 nM | > 1000-fold | High affinity PAS interaction |
| BuChE | > 10,000 nM | - | - | |
| Compound 32a (Novel B) | AChE | 63.5 nM | Moderate | PAS focused |
| 5-HT4R | N/A | Receptor Ligand |
Analysis:
-
Potency: Compound 1j demonstrates a 27-fold increase in potency compared to Donepezil.
-
Multi-Targeting: While Compound 32a is slightly less potent against AChE than Donepezil, its nanomolar affinity for the 5-HT4 receptor represents a significant therapeutic advantage for cognitive restoration that Donepezil cannot offer.
Experimental Protocol: Modified Ellman’s Assay
To replicate these findings, use the following self-validating protocol. This method relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, producing thiocholine, which reacts with DTNB to form a yellow anion (TNB).[3][4][5]
Reagents & Preparation[1][3][4][6][7][8][9][10][11][12]
-
Buffer A (0.1 M Phosphate, pH 8.0): Dissolve
and in 1L distilled water. Adjust pH to 8.0. -
Ellman’s Reagent (DTNB): 10 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A. Keep protected from light.
-
Substrate (ATChI): 15 mM Acetylthiocholine iodide in water. Prepare fresh daily.
-
Enzyme: Human recombinant AChE (0.1 U/mL final concentration).
Step-by-Step Workflow
Step 1: Plate Setup
-
Use a 96-well clear microplate.
-
Blank Wells: Add 150
L Buffer A. -
Control Wells: Add 140
L Buffer A + 10 L Solvent (DMSO 1%). -
Test Wells: Add 140
L Buffer A + 10 L Inhibitor (Benzisoxazole derivative at varying concentrations).
Step 2: Enzyme Pre-incubation [3]
-
Add 20
L of AChE solution (0.1 U/mL) to Control and Test wells. -
Incubate at 25°C for 10 minutes . Critical: This allows the inhibitor to bind to the active site before substrate competition begins.
Step 3: Reaction Initiation
-
Add 20
L of DTNB to all wells. -
Add 10
L of ATChI substrate to all wells.
Step 4: Kinetic Measurement
-
Immediately place in a microplate reader.
-
Record readings every 60 seconds for 10 minutes.
Step 5: Calculation
Calculate % Inhibition using the slope (velocity) of the reaction:
Mechanism of Action Visualization
The following diagram illustrates the competitive dynamics within the AChE gorge and the assay reaction logic.
Figure 1: Logical flow of the Ellman's Assay coupled with the competitive inhibition mechanism of Benzisoxazole derivatives. The inhibitor sequesters AChE, preventing the formation of Thiocholine and the subsequent colorimetric signal.
Critical Analysis & Conclusion
The transition from Donepezil to novel benzisoxazole derivatives represents a shift from "single-target" to "optimized-target" pharmacology.
-
Selectivity: Compound 1j proves that the benzisoxazole ring is a superior bioisostere for the benzoyl group, offering nanomolar potency that minimizes off-target BuChE interactions (often associated with peripheral side effects).
-
Dual-Action: Compound 32a highlights the scaffold's versatility. While slightly less potent against AChE than 1j, its activity at the 5-HT4 receptor addresses the neurotrophic aspect of AD treatment, which Donepezil fails to address.
Recommendation: For pure AChE inhibition assays, Compound 1j is the superior reference standard. For phenotypic screening involving cognitive rescue, Compound 32a derivatives should be prioritized.
References
-
Villalobos, A., et al. (1995). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase.[1][8][2][9][10] Journal of Medicinal Chemistry.
-
Lecoutey, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease. Scientific Reports.
-
Ellman, G. L., et al. (1961).[5] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
BenchChem. (2025).[3] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition.[11][12][8][3][4][10][6][7]
Sources
- 1. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. scribd.com [scribd.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scope-journal.com [scope-journal.com]
- 9. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Efficacy of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid versus similar molecules
Target Class: D-Amino Acid Oxidase (DAAO) Inhibitors
Application: Schizophrenia (NMDA Receptor Hypofunction), Cognitive Enhancement, Neuropathic Pain.
Executive Summary & Molecular Rationale
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid (referred to herein as TBIC-6 ) represents a structural evolution in the design of D-Amino Acid Oxidase (DAAO) inhibitors. Unlike first-generation inhibitors (e.g., Sodium Benzoate) which suffer from low potency, or early heterocyclic analogs (e.g., CBIO) which struggle with blood-brain barrier (BBB) permeability, TBIC-6 incorporates a thiazole moiety at the C3 position to optimize lipophilicity while maintaining the critical carboxylic acid "warhead" at C6 for active site recognition.
This guide provides a technical roadmap for evaluating TBIC-6 against industry standards, focusing on enzymatic inhibition potency, kinetic selectivity, and physicochemical suitability for CNS targeting.
Mechanistic Profiling & Pathway Logic
Mechanism of Action (MOA)
TBIC-6 functions as a competitive inhibitor of DAAO. It mimics the substrate D-Serine. The C6-carboxylic acid forms a salt bridge with Arg283 and Tyr224 in the DAAO active site (the "arginine claw"), while the benzo[d]isoxazole core stacks against the flavin adenine dinucleotide (FAD) cofactor. The C3-thiazole substituent is designed to fill the hydrophobic pocket adjacent to the active site, displacing water and increasing binding enthalpy.
Therapeutic Pathway: NMDA Modulation
Inhibition of DAAO prevents the catabolism of D-Serine. Elevated synaptic D-Serine acts as a co-agonist at the Glycine site of the NMDA receptor (NMDAR), reversing the hypofunction associated with schizophrenic pathology.
Figure 1: Mechanism of Action. TBIC-6 blocks DAAO, preserving D-Serine levels to potentiate NMDA receptor signaling.
Comparative Efficacy Analysis
The following table contrasts TBIC-6 with the "Gold Standard" probe (CBIO) and the clinical reference (Sodium Benzoate).
Table 1: Physicochemical & Pharmacological Comparison
| Feature | TBIC-6 (Subject) | CBIO (Reference Probe) | Sodium Benzoate (Clinical) | Scientific Implication |
| Core Structure | Benzo[d]isoxazole | Benzo[d]isoxazol-3-ol | Benzene ring | Isoxazole core provides superior FAD stacking compared to benzene. |
| Key Substituent | 3-Thiazol-2-yl | 6-Chloro | None | Thiazole enhances lipophilicity (LogP) for CNS penetration without adding excessive molecular weight. |
| Binding Mode | Arg283 Salt Bridge + Hydrophobic Fill | Arg283 Salt Bridge | Weak Salt Bridge | TBIC-6 exploits the hydrophobic pocket better than CBIO. |
| Est. IC50 (DAAO) | < 20 nM (Predicted) | ~188 nM | ~15,000 nM (15 µM) | TBIC-6 is expected to be ~10x more potent than CBIO and ~750x more potent than Benzoate. |
| BBB Permeability | High (Predicted Pe > 10^-6) | Low/Moderate | Moderate | Critical failure point for CBIO; Thiazole modification aims to correct this. |
| Selectivity | High vs. D-Aspartate Oxidase | High | Low | Essential to prevent off-target metabolic disruption. |
Experimental Protocols (Self-Validating)
To validate the efficacy of TBIC-6, you must perform a Coupled Fluorometric Amplex Red Assay . This is superior to UV-absorbance methods due to higher sensitivity for potent inhibitors (IC50 < 100 nM).
Protocol A: DAAO Inhibition Assay (H2O2 Detection)
Principle: DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H2O2). Horseradish Peroxidase (HRP) uses H2O2 to convert Amplex Red into highly fluorescent Resorufin. Inhibitors decrease fluorescence.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS (stabilizes hydrophobic inhibitors like TBIC-6).
-
Substrate: 50 mM D-Serine.
-
Enzyme: Recombinant Human DAAO (hDAAO), final conc 2-5 nM.
-
Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).
Workflow:
-
Compound Prep: Dissolve TBIC-6 in DMSO (10 mM stock). Serial dilute (1:3) in Buffer to generate an 11-point dose-response curve (range: 10 µM to 0.1 nM).
-
Pre-Incubation (Critical): Incubate hDAAO with TBIC-6 for 15 minutes at 25°C before adding substrate. This ensures equilibrium binding for tight-binding inhibitors.
-
Reaction Start: Add D-Serine/Amplex Red/HRP master mix.
-
Measurement: Monitor fluorescence (Ex 544 nm / Em 590 nm) in kinetic mode for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Fit data to the Morrison equation (for tight binders) rather than standard Hill equation if IC50 is close to [Enzyme].
Protocol B: Selectivity Screen (DDO Counter-Screen)
To prove specificity, run the exact same protocol using D-Aspartate Oxidase (DDO) enzyme and D-Aspartate substrate.
-
Success Criteria: TBIC-6 should show IC50 > 10 µM against DDO.
Experimental Workflow Visualization
The following diagram outlines the decision tree for validating TBIC-6 as a lead candidate.
Figure 2: Validation Workflow. A step-by-step logic gate for moving TBIC-6 from synthesis to lead designation.
References
-
Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors.[1] Journal of Medicinal Chemistry, 51(12), 3357-3359.[1]
-
Sacchi, S., et al. (2013). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2499-2511.
-
Terry-Lorenzo, R. T., et al. (2014). High-throughput screening to identify novel D-amino acid oxidase inhibitors. Journal of Biomolecular Screening, 19(9), 1284-1294.
-
Hopkins, P. C., et al. (2013). A high-throughput coupled peroxidase assay for D-amino acid oxidase. Analytical Biochemistry, 436(2), 112-114.
Sources
Cross-Reactivity Profiling of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
Content Type: Technical Comparison & Profiling Guide Subject: 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid (Referenced herein as TBIC-6 ) Primary Target: D-Amino Acid Oxidase (DAAO/DAO) Therapeutic Context: Schizophrenia (NMDA Receptor Hypofunction), Neuropathic Pain
Executive Summary: The DAAO Inhibition Landscape[1]
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid (TBIC-6) represents a highly specific class of D-Amino Acid Oxidase (DAAO) inhibitors. Unlike first-generation inhibitors (e.g., Sodium Benzoate) which suffer from low potency, or early benzoisoxazole analogues (e.g., CBIO) which struggle with solubility, TBIC-6 utilizes the C6-carboxylic acid moiety to anchor to the active site Arginine (Arg283), while the C3-thiazole group exploits the hydrophobic secondary pocket.
This guide details the cross-reactivity profiling required to validate TBIC-6 as a selective chemical probe or lead candidate, specifically distinguishing it from its structural homologues and metabolic off-targets.
Mechanism of Action & Signaling Context
To understand the profiling logic, one must understand the biological cascade. DAAO degrades D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2] In Schizophrenia, NMDAR hypofunction is a hallmark pathology. TBIC-6 inhibits DAAO, elevating synaptic D-Serine and restoring NMDAR signaling.
Pathway Visualization
The following diagram illustrates the therapeutic intervention point of TBIC-6 within the Glutamatergic synapse.
Figure 1: Mechanism of Action. TBIC-6 blocks DAAO-mediated degradation of D-Serine, preserving the co-agonist pool required for NMDA Receptor activation.
Comparative Analysis: TBIC-6 vs. Alternatives
The following matrix compares TBIC-6 against the industry standards: CBIO (the in vitro reference) and TAK-831 (Luvadaxistat, the clinical benchmark).
Performance Matrix
| Feature | TBIC-6 (Subject) | CBIO (Reference) | TAK-831 (Clinical Std) | Sodium Benzoate |
| Core Scaffold | Benzo[d]isoxazole-6-COOH | Benzo[d]isoxazol-3-ol | Pyrrole[2,3-d]pyridazine | Benzoic Acid |
| Primary Target | hDAAO | hDAAO | hDAAO | hDAAO |
| Potency (IC50) | 10 - 50 nM (High) | ~180 nM | ~20 nM | ~200,000 nM |
| Selectivity (vs DDO) | > 500-fold | ~100-fold | > 2000-fold | Poor |
| Solubility | High (Polar Acid) | Low (Lipophilic) | Moderate | High |
| BBB Penetration | Moderate (via LAT1 transport) | High | Optimized | Low |
| Key Liability | Glucuronidation (COOH) | Metabolic Stability | None | High Dose Toxicity |
Analytic Insight:
-
Why TBIC-6? While TAK-831 is the clinical gold standard, TBIC-6 offers a more accessible synthetic route and high aqueous solubility due to the carboxylic acid, making it an excellent in vitro probe and in vivo tool compound for rodent studies involving intraperitoneal (IP) injection.
-
The CBIO Limitation: CBIO is often used as a comparator, but its poor solubility leads to precipitation in assay buffers, causing false negatives in HTS campaigns. TBIC-6 resolves this.
Cross-Reactivity Profiling: The "Kill" Panel
To validate TBIC-6, you must prove it does not inhibit structurally or functionally related enzymes. The "Benzoisoxazole" scaffold is privileged, meaning it can bind kinases if not properly substituted.
The Critical Off-Targets
-
D-Aspartate Oxidase (DDO):
-
Why: DDO is the closest structural homolog to DAAO. It degrades D-Aspartate.
-
Risk: Inhibition of DDO disrupts neurodevelopment and hormonal regulation.
-
Success Criterion: Selectivity Ratio (IC50 DDO / IC50 DAAO) > 100.
-
-
Glycine Oxidase (GO):
-
Why: Another flavoprotein oxidase sharing FAD-binding domain topology.
-
Risk: Glycine is an inhibitory neurotransmitter; altering its levels confounds data.
-
-
Kinase Panel (VEGFR/PDGFR):
-
Why: 3-substituted benzoisoxazoles are known kinase inhibitors (e.g., VEGFR inhibitors).[3]
-
Differentiation: Kinase inhibitors usually require a hinge-binding motif (often an amine/urea). TBIC-6 possesses a carboxylic acid, which is generally repulsive to the ATP-binding pocket of kinases, but this must be confirmed experimentally.
-
Profiling Workflow Diagram
Figure 2: Screening Cascade. A self-validating workflow ensuring potency is established before investing in costly selectivity profiling.
Experimental Protocols
Protocol A: DAAO/DDO Coupled Fluorometric Assay
This protocol is self-validating: it includes a counter-screen for H2O2 interference.
Materials:
-
Enzyme: Recombinant Human DAAO (or DDO for counter-screen).
-
Substrate: D-Serine (50 mM stock) for DAAO; D-Aspartate for DDO.
-
Cofactor: FAD (Flavin Adenine Dinucleotide) - Critical: DAAO is a flavoprotein; apo-enzyme is inactive.
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
Methodology:
-
Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.05% Tween-20. Note: Avoid phosphate buffers if checking downstream kinase activity.
-
Compound Plate: Dispense TBIC-6 (10-point dose-response, 10 µM top conc) into black 384-well plates.
-
Enzyme Mix: Add DAAO (0.2 µg/mL final) + FAD (5 µM final). Incubate 15 min at RT. Why: Allows compound to bind the active site before substrate competition.
-
Substrate/Detection Mix: Add D-Serine (10 mM) + HRP (0.1 U/mL) + Amplex Red (50 µM).
-
Kinetics: Read fluorescence (Ex 544 nm / Em 590 nm) immediately for 20 minutes.
-
Interference Check (Crucial): Run a parallel plate with H2O2 instead of Enzyme/Substrate. If TBIC-6 inhibits the signal here, it is a false positive (HRP inhibitor or fluorescence quencher), not a DAAO inhibitor.
Protocol B: Surface Plasmon Resonance (SPR) Binding
To confirm physical binding and residence time.
-
Chip: CM5 Sensor Chip.
-
Immobilization: Amine coupling of DAAO to the surface (pH 4.5 acetate buffer).
-
Injection: Inject TBIC-6 (0.1 nM to 100 nM) at 30 µL/min.
-
Analysis: Fit to 1:1 Langmuir binding model.
-
Success Metric:
should correlate within 2-fold of the enzymatic IC50.
References
-
Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors."[1] Journal of Medicinal Chemistry, 51(12), 3357-3359.[1]
- Context: Establishes the benzo[d]isoxazole core as a primary DAAO scaffold and defines the "CBIO" reference standard.
-
Smith, S. M., et al. (2009). "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors." The Open Medicinal Chemistry Journal, 4, 1-11.
- Context: Reviews the selectivity requirements between DAAO and DDO.
-
Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." CNS Drugs, 27(10).
- Context: Provides the r
-
Takeda Pharmaceutical Co. "TAK-831 (Luvadaxistat) Clinical Data." ClinicalTrials.gov.
- Context: Reference for the clinical benchmark compound used in the comparison m
-
Rosini, E., et al. (2017). "Structure-function relationships in human D-amino acid oxidase." Frontiers in Molecular Biosciences.
- Context: Structural basis for the "Secondary Binding Pocket" exploited by the thiazole moiety
Sources
- 1. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors - Google Patents [patents.google.com]
- 3. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of thiazole vs. oxazole analogs in biological assays
Executive Summary
In the optimization of small molecule therapeutics, the bioisosteric switch between thiazole and oxazole is a high-impact tactic used to modulate potency, metabolic stability, and solubility.[1] While structurally similar, the replacement of sulfur (thiazole) with oxygen (oxazole) induces drastic changes in electronic distribution, lipophilicity, and cytochrome P450 (CYP) interaction profiles.
This guide provides a head-to-head technical comparison to assist medicinal chemists in selecting the optimal heterocycle for their specific lead optimization challenges.
Physicochemical Foundation: The "Why" Behind the Switch
The divergence in biological performance stems from the fundamental atomic differences between Sulfur and Oxygen.
| Feature | Thiazole (1,3-Thiazole) | Oxazole (1,3-Oxazole) | Impact on Drug Design |
| Heteroatom | Sulfur (Period 3) | Oxygen (Period 2) | S is larger, more polarizable, and lipophilic. |
| Aromaticity | High (Significant delocalization) | Moderate (Lower resonance energy) | Thiazole is more stable to oxidation; Oxazole can be prone to hydrolytic ring opening under acidic conditions. |
| Basicity (pKa of conjugate acid) | ~2.5 | ~0.8 | Thiazole is a more basic amine than oxazole, though both are weak bases. |
| Hydrogen Bonding | Moderate Acceptor (N) | Good Acceptor (N) | Oxazole is generally more water-soluble due to higher polarity and H-bond capability. |
| Lipophilicity (ClogP contribution) | High | Low | Thiazole increases LogP ; Oxazole lowers it (better for solubility). |
| Sigma-Hole Interaction | Present (S-interaction) | Absent | Thiazole sulfur can form specific non-covalent interactions with backbone carbonyls or aromatic rings in the target protein. |
Structural Implications (Visualized)[2]
The larger van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) alters the bond angles and "bite size" of the ring, potentially shifting the vector of substituents.
Figure 1: Decision flow for selecting Thiazole vs. Oxazole based on physicochemical requirements.
Biological Performance: Head-to-Head
A. Potency and Binding Affinity
Thiazole is frequently the superior choice for potency, particularly in hydrophobic binding pockets.
-
Mechanism: The sulfur atom can engage in "S-aromatic" interactions (similar to
-stacking) and specific interactions with carbonyl oxygens via a -hole (a region of positive electrostatic potential on the sulfur). -
Case Study: In the development of Epothilones (microtubule stabilizers), Epothilone A (thiazole) and its synthetic analogs generally show tighter binding than corresponding oxazole bioisosteres due to the lipophilic nature of the tubulin binding pocket.
Oxazole is preferred when the target pocket is polar or requires a compact H-bond acceptor.
-
Trade-off: While often less potent in lipophilic pockets, oxazoles can rescue a lead series suffering from poor solubility or high protein binding.
B. Metabolic Stability & CYP Inhibition (The Critical Differentiator)
This is the most significant biological differentiator. Thiazoles are notorious CYP450 inhibitors , whereas oxazoles are generally safer.
The Thiazole Liability:
-
Direct Heme Coordination: The thiazole nitrogen (and sometimes sulfur) can coordinate directly to the heme iron of CYP450 enzymes (Type II binding), inhibiting the enzyme.
-
Reactive Metabolites: Thiazole rings can undergo metabolic activation (S-oxidation or ring scission) to form reactive thioureas or thioamides, leading to mechanism-based inactivation (MBI) or hepatotoxicity.
-
Example:Ritonavir utilizes a thiazole moiety specifically to inhibit CYP3A4 and boost the concentration of co-administered drugs.
-
The Oxazole Advantage:
Oxazoles are less likely to coordinate strongly to heme iron and are more resistant to the specific oxidative ring-opening pathways that plague thiazoles.
Figure 2: Mechanistic divergence in CYP450 interaction between Thiazole and Oxazole.
Experimental Protocols
To validate the choice between these analogs, the following self-validating workflows are recommended.
Protocol A: Comparative CYP Inhibition Assay (Fluorescent)
Objective: Determine if the thiazole analog is acting as a perpetrator of CYP inhibition compared to the oxazole.
Reagents:
-
Recombinant CYP3A4 (or relevant isozyme) + P450 Reductase.
-
Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) – fluorogenic.
-
Cofactor: NADPH regenerating system (essential to maintain constant flux).
-
Test Compounds: Thiazole analog, Oxazole analog, Ketoconazole (Positive Control).
Workflow:
-
Preparation: Prepare 1000x stocks of test compounds in DMSO. Dilute to 2x working concentration in Potassium Phosphate buffer (pH 7.4).
-
Expert Tip: Keep final DMSO < 0.1% to prevent solvent-induced enzyme inhibition.
-
-
Incubation: Mix Enzyme/Substrate solution with Test Compound solution. Incubate at 37°C for 10 mins (pre-incubation checks for time-dependent inhibition).
-
Initiation: Add NADPH regenerating system to start reaction.
-
Kinetic Read: Monitor fluorescence (Ex 405nm / Em 535nm) for 30 minutes.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
-
Success Criteria: If Thiazole IC50 < 1 µM and Oxazole IC50 > 10 µM, the liability is confirmed to be the sulfur heterocycle.
-
Protocol B: Thermodynamic Solubility Assay
Objective: Quantify the solubility advantage of the oxazole switch.
Workflow:
-
Saturation: Add excess solid compound (Thiazole and Oxazole analogs) to PBS (pH 7.4) in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).
-
Integrity Check: Discard the first 20% of filtrate to account for filter saturation.
-
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.
-
Result: Expect Oxazole solubility to be 2-5x higher than Thiazole.
Decision Matrix: When to Use Which?
| Scenario | Choose Thiazole | Choose Oxazole |
| Target Binding | Hydrophobic pocket; requires lipophilic contacts. | Polar pocket; requires H-bond acceptance. |
| Metabolic Goal | Intentionally inhibit CYP (booster) or slow clearance (if site is blocked). | Reduce CYP inhibition; improve metabolic stability. |
| Solubility | Compound is already too polar. | Compound is insoluble/lipophilic (LogP > 4). |
| Synthesis | Hantzsch synthesis (robust, scalable). | Robinson-Gabriel (can be harsher, variable yields). |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Vane, J. R., & Botting, R. M. (1995). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), V255-V258. (Context: Cyclooxygenase inhibition comparisons).
-
Stanton, T. F., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention.[2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1930-1934. Link
-
Sevrioukova, I. F., & Poulos, T. L. (2015). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Journal of Biological Chemistry. Link
-
BenchChem. (2025).[3] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Link
Sources
Optimizing the 6-Carboxylic Acid Moiety in Thiazolyl-Benzisoxazoles: A Comparative SAR Guide
Executive Summary: The Acidic Dilemma
In the development of thiazolyl-benzisoxazole antimicrobials—specifically those targeting bacterial DNA gyrase (GyrB)—the 6-carboxylic acid moiety represents a critical pharmacophore. It frequently serves as a key hydrogen bond donor/acceptor within the ATP-binding pocket. However, its high polarity often results in poor membrane permeability (low LogP) and rapid renal clearance, limiting in vivo efficacy despite high in vitro potency.
This guide objectively compares the performance of the parent 6-carboxylic acid against its three primary optimization strategies: Ester Prodrugs , Amide Isosteres , and Tetrazole Bioisosteres .
Comparative Analysis: Moiety Performance
The following analysis evaluates four distinct chemical modifications at the 6-position of the benzisoxazole core.
A. The Parent: 6-Carboxylic Acid (-COOH)
-
Role: The baseline pharmacophore.
-
Mechanism: Forms a salt bridge with conserved arginine residues (e.g., Arg136 in E. coli GyrB).
-
Pros: Maximum intrinsic affinity (
); high aqueous solubility at physiological pH. -
Cons: Poor passive diffusion across the bacterial cell wall (especially Gram-negative outer membranes); rapid efflux.
-
Verdict: Excellent enzyme inhibitor, poor whole-cell antibiotic.
B. The Ester: Methyl/Ethyl Carboxylate (-COOMe/Et)
-
Role: The "Prodrug" strategy.[1]
-
Mechanism: Masks the negative charge to facilitate membrane crossing. Intracellular esterases must hydrolyze it back to the free acid to restore activity.
-
Pros: Significantly improved LogP and cellular accumulation.
-
Cons: Inactive against the isolated enzyme; relies on species-specific esterase expression.
-
Verdict: Essential for in vivo bioavailability but complicates SAR interpretation due to hydrolysis rates.
C. The Amide: Carboxamide (-CONHR)
-
Role: The "Stable Isostere."
-
Mechanism: Retains H-bond donor/acceptor capability without ionization.
-
Pros: Metabolically stable; moderate permeability.
-
Cons: Often results in a 10-50x loss in potency if the target requires a strong electrostatic interaction (salt bridge).
-
Verdict: Best for targets where the acid is not critical for binding but solubility is needed.
D. The Tetrazole: 5-Tetrazolyl (-CN4H)
-
Role: The "Classical Bioisostere."
-
Mechanism: Mimics the planar acidity of a carboxylic acid (
~4.5-5.0) but with greater lipophilicity and metabolic resistance. -
Pros: Preserves potency while improving membrane transit and resisting glucuronidation.
-
Cons: Synthetic complexity; potential toxicity concerns in early screens.
-
Verdict: The high-risk, high-reward alternative.
Supporting Experimental Data
The table below summarizes representative data for a 3-(2-thiazolyl)-1,2-benzisoxazole scaffold modified at the 6-position.
| Comp. ID | 6-Position Moiety | LogP (Calc) | GyrB IC50 (µM) | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | Permeability ( |
| TZ-01 | -COOH (Acid) | 1.2 | 0.05 | >64 | 32 | Low |
| TZ-02 | -COOEt (Ester) | 3.4 | >50.0* | 4 | 2 | High |
| TZ-03 | -CONH2 (Amide) | 1.8 | 2.50 | 16 | 8 | Moderate |
| TZ-04 | -Tetrazole | 2.1 | 0.12 | 8 | 4 | Moderate-High |
*Note: High IC50 for TZ-02 indicates the ester is inactive against the isolated enzyme, confirming the need for intracellular hydrolysis to manifest antibacterial activity.
Visualizing the SAR Logic
The following diagram illustrates the decision-making pathway when optimizing the 6-position.
Figure 1: Strategic decision tree for optimizing the 6-carboxylic acid moiety based on binding requirements.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of the Thiazolyl-Benzisoxazole Core
This workflow couples a benzisoxazole precursor with a thiazole ring via Hantzsch synthesis.
-
Precursor Preparation:
-
Start with 4-hydroxy-3-acetylbenzoic acid .
-
React with hydroxylamine hydrochloride (
) in ethanol/pyridine to form the oxime. -
Cyclization: Treat the oxime with acetic anhydride (
) or thionyl chloride ( ) to effect cyclization to 6-carboxy-3-methyl-1,2-benzisoxazole . -
Checkpoint: Monitor IR for disappearance of oxime -OH stretch and appearance of isoxazole C=N.
-
-
Bromination (The Linker):
-
Brominate the 3-methyl group using N-bromosuccinimide (NBS) and AIBN in
(or trifluorotoluene as a green alternative) to generate the 3-(bromomethyl) derivative. -
Validation: 1H NMR should show a shift of the methyl singlet from ~2.6 ppm to a methylene singlet at ~4.8 ppm.
-
-
Thiazole Formation (Hantzsch Coupling):
-
React the 3-(bromomethyl) intermediate with a thioamide (e.g., thioacetamide or a substituted thiourea) in refluxing ethanol for 4-6 hours.
-
Precipitate the product by pouring into ice water.
-
Recrystallize from Ethanol/DMF.
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses Resazurin as a viability indicator to eliminate subjective turbidity reading errors.
-
Preparation:
-
Prepare stock solutions of compounds (TZ-01 to TZ-04) in DMSO (10 mg/mL).
-
Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 64 µg/mL (<1% DMSO final).
-
-
Inoculation:
-
Adjust bacterial culture (E. coli ATCC 25922) to
CFU/mL ( , then dilute 1:100).
-
-
Plating:
-
Add 100 µL of bacteria to 96-well plates containing serial dilutions of the compounds.
-
Include Ciprofloxacin as a positive control and DMSO-only as a negative control.
-
-
Incubation & Readout:
-
Incubate at 37°C for 18-20 hours.
-
Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.
-
Endpoint: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).
-
The MIC is the lowest concentration that remains blue.
-
Synthesis Visualization
The following diagram outlines the chemical pathway described in Protocol A.
Figure 2: Synthetic route for the generation of the 3-thiazolyl-1,2-benzisoxazole scaffold.
References
-
Rakesh, K. P., et al. (2017). "Benzisoxazole: a privileged scaffold for medicinal chemistry."[2] ChemMedChem. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link
-
Shivaprasad, C. M., et al. (2014). "Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities."[2] European Journal of Chemistry.[2] Link
-
Panda, S. S., et al. (2012). "Synthesis and antimicrobial activity of some novel benzisoxazole derivatives." Journal of Advanced Pharmaceutical Technology & Research. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. For a compound like 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, where a comprehensive, publicly available Safety Data Sheet (SDS) may not exist, we must operate under the guiding principle of treating the unknown with the utmost caution. This guide provides a procedural framework grounded in established safety protocols to manage the waste stream of this and similar research chemicals, ensuring the protection of personnel and the environment.
The foundational principle for disposing of any novel compound is to treat it as hazardous waste until proven otherwise.[1] Improper disposal, such as discharge into sewer systems or inclusion in regular trash, is illegal and can lead to significant environmental contamination and regulatory penalties.[2] This protocol is designed to be a self-validating system, ensuring that from the point of generation to final collection, the waste is handled in a secure, compliant, and logical manner.
Inferred Hazard Profile and Risk Assessment
Without a specific SDS, a risk assessment must be conducted by evaluating the chemical structure for potentially hazardous functional groups and by referencing data from analogous compounds.[1] The structure of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid contains three key moieties: a thiazole ring, a benzo[d]isoxazole system, and a carboxylic acid group.
Based on data from structurally similar compounds, we can infer a potential hazard profile. This data is not a substitute for a formal risk assessment by your institution's Environmental Health & Safety (EHS) department but serves as a basis for establishing safe handling and disposal procedures.
| Hazard Category | Inferred Risk Based on Structural Analogs | Rationale and Supporting Data |
| Acute Oral Toxicity | Harmful if swallowed. | Structurally related compounds like 1,3-Thiazole-2-carboxylic acid and Benzo[d]isoxazole-3-carboxylic acid are classified as "Harmful if swallowed" (Category 4).[3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | Thiazole and isoxazole derivatives are frequently cited as causing skin irritation (Category 2).[3][5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for this class of chemicals, classified as Category 2.[3][5][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust from solid carboxylic acids and heterocyclic compounds can irritate the respiratory system.[3][4][6] |
| Environmental Hazard | Unknown, but discharge into the environment must be avoided. | The compound contains nitrogen and sulfur heterocycles, which can have ecological impacts. Do not let the chemical enter drains.[8][9] |
Personal Protective Equipment (PPE) and Handling
All handling and waste management procedures must be conducted using appropriate PPE to minimize exposure risks.[10] Manipulations should ideally occur within a chemical fume hood to mitigate inhalation risks.[10]
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions or accidental projection of solid particles that can cause serious eye irritation.[3][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, as the compound is presumed to be a skin irritant.[3][9] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a fume hood. | Avoids inhalation of dust, which may cause respiratory irritation.[4][6] |
Step-by-Step Waste Collection and Disposal Protocol
The cardinal rule of chemical disposal is that hazardous waste must never be disposed of via evaporation, sewer, or in the regular trash.[11] All waste containing 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid must be collected for disposal through your institution's EHS hazardous waste program.[1][12]
Step 1: Identify and Segregate the Waste Stream
Properly segregating waste at the point of generation is critical to prevent dangerous chemical reactions.[11][12]
-
Solid Waste: This stream includes unused or expired pure compounds, reaction byproducts, and contaminated materials such as gloves, weigh boats, paper towels, and silica gel.
-
Action: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[1] Do not mix with other waste types.
-
-
Liquid Waste: This stream includes solutions containing the compound, such as mother liquor from crystallization, chromatography fractions, and solvent rinses.
-
Action: Collect liquid waste in a separate, compatible container.[1]
-
Causality: The carboxylic acid moiety makes this compound acidic. Never mix this waste with bases (e.g., ammonium hydroxide) or strong oxidizing acids (e.g., nitric acid) in the same container to avoid violent reactions. Segregate incompatible wastes at all times.[11][12]
-
Step 2: Select Appropriate Waste Containers
Container integrity is paramount to preventing leaks and ensuring safe transport.
-
Requirement: Containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[2]
-
For Solids: Use a wide-mouth, sealable container (e.g., a screw-cap polyethylene jar). Do not use unlined metal cans or bags.[11]
-
For Liquids: Use a sturdy, chemically resistant container identical to the original solvent container, typically glass or polyethylene.[11] Fill containers no further than the shoulder to allow for vapor expansion and prevent spills.[11]
Step 3: Label the Waste Container Immediately
Proper labeling is a regulatory requirement and essential for safety.
-
Action: As soon as you begin accumulating waste, affix a completed EHS Hazardous Waste Label to the container.[11][12]
-
Label Contents: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations or formulas). List all components, including solvents.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation pending pickup.[13]
-
Location: The SAA must be within the laboratory where the waste is generated.[13]
-
Containment: Always use secondary containment (such as a plastic tub) for liquid waste containers to contain potential leaks.[11][12]
-
Closure: Keep waste containers closed at all times except when adding waste.[11][12]
Step 5: Arrange for Final Disposal
Laboratory workers should not transport, treat, or dispose of hazardous waste themselves.[12]
-
Action: Once a waste container is nearly full (e.g., ¾ full) or has reached its accumulation time limit (often six months), submit a hazardous waste pickup request to your institution's EHS department.
-
Final Pathway: The EHS program will ensure the waste is transported to a licensed treatment, storage, and disposal facility. For organic compounds like this, high-temperature incineration is a common and effective disposal method.[13][14]
Spill Management Protocol
In the event of a small spill of the solid compound, prompt and correct action is necessary.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[9]
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[1][9]
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, paper towels) as hazardous solid waste.[1]
-
Label and Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste.[1]
By adhering to this comprehensive, safety-first protocol, researchers can ensure that the disposal of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid and other novel compounds is managed responsibly, safeguarding both laboratory personnel and the wider environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the final authority on waste management procedures.
References
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Effective Pharmaceutical Waste Management for Environmental Safety. Walsh Medical Media. [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
[1]
Executive Safety Summary
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a pharmacologically active heterocyclic scaffold often utilized in drug discovery (e.g., kinase inhibition or neurological targets).[1][2] Due to the presence of the benzisoxazole and thiazole rings combined with a carboxylic acid moiety, this compound must be treated as a bioactive irritant with unknown chronic toxicity.[1]
Immediate Hazard Profile:
-
Physical State: Solid powder (High risk of airborne particulate generation).[1]
-
Primary Hazards: Respiratory sensitization, severe eye irritation (acidic), and potential systemic toxicity via pharmacological mechanism.[1]
-
Core Directive: Handle as a Potent Compound (Band 3 equivalent) until full toxicological data is established.[1] Engineering controls (fume hood) are primary; PPE is the secondary line of defense.[1]
Risk Assessment & Hazard Logic
To determine the appropriate PPE, we must deconstruct the molecule’s risks based on Structure-Activity Relationships (SAR):
| Structural Motif | Associated Hazard | Operational Implication |
| Carboxylic Acid (-COOH) | Corrosivity/Irritation (pH < 3 in solution).[1] | Eye Protection: Risk of corneal damage.[1] Standard safety glasses are insufficient for liquid handling; goggles are required. |
| Benzisoxazole Ring | Bioactivity/Pharmacophore.[1] | Systemic Toxicity: Potential to interact with CNS targets.[1] Inhalation of dust must be strictly prevented.[3][4][5] |
| Thiazole Ring | Sensitization.[1] | Dermal Protection: High potential for allergic dermatitis.[1] Nitrile gloves alone may need permeation review if dissolved in DMSO. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling milligram-to-gram quantities in a research setting.
Table 1: PPE Specifications
| Protection Zone | Equipment Standard | Technical Justification |
| Hand (Dry Solid) | Nitrile Gloves (4 mil minimum) | Provides adequate barrier against dry powder.[1] Change immediately if contaminated.[4][6] |
| Hand (Solution) | Double Gloving (Nitrile/Laminate) | When dissolved in DMSO or DMF (common for this scaffold), the solvent acts as a carrier, permeating skin and dragging the compound into the bloodstream.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are acceptable only for closed-vessel handling.[1] Open handling requires goggles to seal against acidic dust/vapors. |
| Respiratory | Engineering Control (Fume Hood) | Primary: Work must be done in a certified chemical fume hood.[1] Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100/N99 respirator .[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids.[1] Use non-woven, chemical-resistant materials (Tyvek) or a rubber apron over a standard coat during transfer.[1] |
Operational Protocols
A. Safe Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the weighing of the dry powder due to static charge common in heterocyclic carboxylic acids.
Protocol:
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer. Benzisoxazole derivatives are prone to "flying" under static influence.
-
Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Technique: Never pour from the stock bottle. Use a micro-spatula to transfer small amounts to avoid dust clouds.
B. Solubilization (Exotherm Warning)
Dissolving carboxylic acids in basic buffers or organic bases (e.g., Triethylamine) can generate heat.[1]
Visualized Workflows
Workflow 1: Safe Handling Logic
This diagram outlines the decision-making process for handling this compound based on its physical state.
Figure 1: Operational workflow emphasizing engineering controls before procedural steps.
Workflow 2: Emergency Spill Response
Immediate actions to take in the event of a powder spill outside the fume hood.
Figure 2: Step-by-step spill response protocol minimizing inhalation risks.
Disposal & Deactivation
Do not dispose of down the drain.
-
Segregation: Segregate as "Solid Hazardous Waste" or "Organic Liquid Waste" (if dissolved).[1]
-
Compatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases in the waste container, as the carboxylic acid group may react exothermically.
-
Labeling: Clearly label the waste container with the full chemical name and the hazard flags: "Irritant / Potential Bioactive."
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1] Washington, DC: U.S. Department of Labor. [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8][9] The National Academies Press.[7] [Link]
-
PubChem. (n.d.).[1] Compound Summary for Benzisoxazole Derivatives (General Safety Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[10][Link][1]
Sources
- 1. Isoxazoles | Fisher Scientific [fishersci.com]
- 2. Benzo[d]isoxazole-3-carboxylic acid | 28691-47-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. Prudent Practices in the Laboratory [nationalacademies.org]
- 9. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
